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  • Product: 3-Chloro-6-(2-methylbenzyl)pyridazine
  • CAS: 60932-70-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-Chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient exploration of chemical space. 3-Chloro-6-(2-methylbenzyl)pyridazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient exploration of chemical space. 3-Chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9) emerges as a highly versatile, privileged scaffold. By combining the electronic activation of a 1,2-diazine core with the steric and lipophilic properties of an ortho-methylated benzyl group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, central nervous system (CNS) modulators, and anti-inflammatory agents.

This technical guide deconstructs the physicochemical profile, mechanistic reactivity, and validated synthetic protocols associated with CAS 60932-70-9, providing a comprehensive framework for discovery scientists.

Part 1: Physicochemical Profiling & Structural Dynamics

The pharmacological value of the pyridazine heterocycle lies in its unique electronic distribution. The adjacent nitrogen atoms create a strong localized dipole moment while maintaining a weak basicity, which enhances membrane permeability and subtends critical


 stacking interactions within protein binding pockets[1].

The structural architecture of CAS 60932-70-9 features two distinct domains:

  • The Electrophilic C3-Position: The chlorine atom at the 3-position is highly activated by the electron-withdrawing diazine ring, priming it for nucleophilic attack or oxidative addition.

  • The Lipophilic C6-Vector: The 2-methylbenzyl group provides a hydrophobic anchor. Crucially, the ortho-methyl substituent restricts the rotational freedom of the benzyl rotor, reducing the entropic penalty upon binding to target proteins.

Table 1: Quantitative Physicochemical Properties

Data summarized for structural optimization and Lipinski rule compliance.

PropertyValueImplication for Drug Design
Molecular Weight 218.68 g/mol Highly ligand-efficient; leaves ample molecular weight budget for downstream functionalization.
Topological Polar Surface Area (TPSA) 25.8 ŲExcellent passive membrane permeability; highly suitable for CNS-targeted therapeutics.
Calculated LogP (cLogP) ~2.9Optimal lipophilicity for oral bioavailability and hydrophobic pocket occupation.
H-Bond Donors / Acceptors 0 / 2Limits non-specific binding while allowing targeted interactions via the diazine core[1].
Rotatable Bonds 2The ortho-methyl group restricts the benzyl rotor, locking the conformation to favor specific target engagement.

Part 2: Mechanistic Synthetic Utility

The synthetic logic of CAS 60932-70-9 is dictated by orthogonal reactivity. The 3-chloro position acts as the primary site for diversification, supporting two major synthetic pathways: Nucleophilic Aromatic Substitution (SNAr)[2] and Transition-Metal Catalyzed Cross-Coupling[3].

The electron-deficient nature of the pyridazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C-Cl bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0))[4]. Conversely, the C6-benzyl group remains inert under these conditions, acting as a stable steric shield.

Reactivity Core CAS 60932-70-9 3-Chloro-6-(2-methylbenzyl)pyridazine C3_Site C3-Position (Activated) Core->C3_Site Electrophilic Center C6_Site C6-Position (Steric Shield) Core->C6_Site Lipophilic Vector SNAr SNAr Reactions (Amines, Alkoxides) C3_Site->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald) C3_Site->CrossCoupling Conformation Restricted Rotation (o-Methyl effect) C6_Site->Conformation

Caption: Reactivity profile of CAS 60932-70-9 highlighting C3 activation and C6 steric shielding.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent common failure modes associated with diazine chemistry.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Pyridazine rings are notorious for acting as bidentate ligands, which can poison palladium catalysts by forming stable, unreactive Pd(II) complexes. To circumvent this, a ligand with a wide bite angle (e.g., XantPhos) is strictly required. XantPhos enforces a coordination geometry that prevents the diazine nitrogens from displacing the phosphine, maintaining an active catalytic cycle[4].

Step-by-Step Methodology:

  • Anaerobic Preparation: In an oven-dried Schlenk flask, combine CAS 60932-70-9 (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

    • Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) to ensure rapid deprotonation of the amine, accelerating the reductive elimination step.

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XantPhos (10 mol%).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.2 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly degrades electron-rich phosphine ligands and promotes unwanted amine homocoupling. Strict anaerobiosis is non-negotiable.

  • Thermal Cycling: Heat the reaction mixture to 100°C for 12 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor via LC-MS. A successful reaction will show the disappearance of the starting material mass (

    
     218.6) and the appearance of the product mass minus the chlorine isotope pattern.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

Workflow Step1 1. Reagent Prep Anaerobic Degassing Step2 2. Catalyst Activation Pd2(dba)3 + XantPhos Step1->Step2 Step3 3. Substrate Addition CAS 60932-70-9 + Amine Step2->Step3 Step4 4. Thermal Cycling 100°C, 12h in Dioxane Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Pd-catalyzed amination of CAS 60932-70-9.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Alkoxides

While cross-coupling is ideal for amines, introducing oxygen nucleophiles via SNAr requires specific controls to prevent the hydrolysis of the chloropyridazine to the corresponding pyridazin-3-one[2].

Step-by-Step Methodology:

  • Nucleophile Generation: In a dry flask under argon, dissolve the desired alcohol (1.5 equiv) in anhydrous THF (0.3 M). Cool to 0°C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.6 equiv). Stir for 30 minutes until hydrogen evolution ceases.

    • Causality: Using NaH in an aprotic solvent (THF) completely excludes water. Using NaOH/KOH in mixed aqueous solvents would lead to competitive formation of the pyridazinone byproduct.

  • Substrate Addition: Add a solution of CAS 60932-70-9 (1.0 equiv) in THF dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. The strong electron-withdrawing nature of the diazine core allows this SNAr to proceed without excessive heating.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Part 4: Pharmacological Relevance & Downstream Applications

Derivatives synthesized from CAS 60932-70-9 are highly prized in contemporary drug discovery. The pyridazine core acts as a bioisostere for phenyl or pyrimidine rings, often yielding compounds with superior aqueous solubility and reduced off-target toxicity[1].

Recent literature highlights the profound impact of functionalized pyridazines in regulating inflammatory pathways. For instance, pyrido-pyridazine derivatives have been identified as potent dual inhibitors of COX-1 and COX-2, demonstrating significant in vivo anti-inflammatory activity[5]. Furthermore, pyridazine scaffolds have shown effectiveness in limiting TxA2 production and disrupting IL-6 signaling pathways, making them critical components in treatments for chronic inflammatory conditions and autoimmune disorders[6]. By utilizing CAS 60932-70-9, medicinal chemists can rapidly access these biologically active chemical spaces, leveraging the 2-methylbenzyl group to probe deep hydrophobic pockets within target enzymes.

References

  • [6] Emam, S. H., et al. "Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6." Mini Reviews in Medicinal Chemistry, 2025.[Link]

  • [3] &[4] Yang, Y., & Niedermann, K. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters (ACS Publications), 2014.[Link]

  • [5] Rosa, F. A., et al. "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition." RSC Medicinal Chemistry, 2023.[Link]

  • [1] Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research (Springer), 2023.[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-chloro-6-(o-tolylmethyl)pyridazine: Structure, Synthesis, and Therapeutic Potential

Abstract The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide provides a comprehensive technical overview of a specific, lesser-docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide provides a comprehensive technical overview of a specific, lesser-documented derivative, 3-chloro-6-(o-tolylmethyl)pyridazine. While direct literature on this exact molecule is sparse, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the rich chemistry and biology of analogous pyridazine compounds to provide a robust predictive and instructional resource. We will delve into its molecular structure, propose a detailed synthetic route, predict its spectral characteristics, and hypothesize its potential as a therapeutic agent, particularly in oncology.

Molecular Structure and Physicochemical Properties

3-chloro-6-(o-tolylmethyl)pyridazine is a disubstituted pyridazine featuring a chloro group at the 3-position and an o-tolylmethyl group at the 6-position. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature due to the two adjacent nitrogen atoms, significantly influence the reactivity and biological interactions of its substituents.[3][4]

Molecular Formula: C₁₂H₁₁ClN₂

Molecular Weight: 218.68 g/mol

IUPAC Name: 3-chloro-6-(2-methylbenzyl)pyridazine

Caption: 2D Structure of 3-chloro-6-(o-tolylmethyl)pyridazine.

Table 1: Predicted Physicochemical Properties

The following properties are estimated based on data from analogous compounds and computational models. These values should be confirmed experimentally.

PropertyPredicted ValueRationale/Analog Compound
Physical StateSolidSimilar substituted pyridazines are solids at room temperature.[5]
Melting Point110-120 °CBased on the melting point of 3-chloro-6-methylpyridazine (58-62 °C) with an added tolyl group increasing molecular weight and potential for π-stacking.[5]
Boiling Point>350 °CHigh due to the aromatic nature and molecular weight.
SolubilitySoluble in organic solvents (DMSO, DMF, CH₂Cl₂), sparingly soluble in water.The pyridazine core imparts some polarity, but the overall structure is largely nonpolar.[3]
logP~3.5Calculated based on the contributions of the chloro, pyridazine, and tolylmethyl groups.
pKa (basic)~2.0The pyridazine ring is weakly basic.[4]
Synthesis and Characterization

The synthesis of 3-chloro-6-(o-tolylmethyl)pyridazine can be logically achieved through a nucleophilic substitution reaction on a readily available precursor, 3,6-dichloropyridazine. A robust and well-established method for forming the carbon-carbon bond would be a Grignard reaction.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup and Purification A o-bromotoluene C o-tolylmagnesium bromide (Grignard Reagent) A->C Mg, THF, reflux B Magnesium turnings in dry THF E o-tolylmagnesium bromide D 3,6-dichloropyridazine F 3-chloro-6-(o-tolylmethyl)pyridazine D->F Addition of Grignard -78 °C to RT E->F G Reaction Mixture H Aqueous NH₄Cl quench G->H I Extraction with Ethyl Acetate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Proposed synthetic workflow for 3-chloro-6-(o-tolylmethyl)pyridazine.

Experimental Protocol: Synthesis

Materials:

  • o-bromotoluene

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • 3,6-dichloropyridazine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Preparation: a. To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine and gently heat with a heat gun under a nitrogen stream until purple iodine vapor is observed. This helps to activate the magnesium. c. Add a small volume of anhydrous THF to cover the magnesium. d. Dissolve o-bromotoluene in anhydrous THF and add it to the dropping funnel. Add a small portion to the flask. e. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle heating may be required. f. Once initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, o-tolylmagnesium bromide.

  • Coupling Reaction: a. In a separate flame-dried flask under nitrogen, dissolve 3,6-dichloropyridazine in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the prepared Grignard reagent dropwise to the cooled solution of 3,6-dichloropyridazine. The reaction is highly exothermic and careful temperature control is crucial to favor mono-substitution. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 3-chloro-6-(o-tolylmethyl)pyridazine.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.1-9.3 (d, 1H, pyridazine H)

    • δ 7.4-7.6 (d, 1H, pyridazine H)

    • δ 7.1-7.3 (m, 4H, tolyl H)

    • δ 4.2-4.4 (s, 2H, -CH₂-)

    • δ 2.3-2.5 (s, 3H, -CH₃)

    • Rationale: The pyridazine protons are expected to be downfield due to the electron-withdrawing nature of the nitrogen atoms.[6][7] The methylene protons will be a singlet, and the tolyl protons will show a complex multiplet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160 (C-Cl)

    • δ ~155 (C-CH₂-)

    • δ ~138 (quaternary tolyl C)

    • δ ~136 (quaternary tolyl C-CH₃)

    • δ ~130, 128, 126, 125 (tolyl CH)

    • δ ~124, 122 (pyridazine CH)

    • δ ~40 (-CH₂-)

    • δ ~19 (-CH₃)

    • Rationale: The carbon attached to the chlorine will be significantly downfield. The chemical shifts of other carbons are estimated based on known values for pyridazine and toluene derivatives.[8][9]

  • Mass Spectrometry (EI):

    • M⁺ at m/z 218/220 (in a ~3:1 ratio due to the ³⁵Cl/³⁷Cl isotopes).

    • Key fragments: [M-Cl]⁺, [M-tolyl]⁺, tropylium ion (m/z 91).

    • Rationale: The molecular ion should be prominent. Fragmentation is likely to occur via loss of the chlorine radical or cleavage of the benzyl C-C bond.[10][11]

  • IR Spectroscopy (KBr pellet, cm⁻¹):

    • ~3050 (Aromatic C-H stretch)

    • ~2920 (Aliphatic C-H stretch)

    • ~1580, 1450 (C=C and C=N stretching in aromatic rings)

    • ~1100-1200 (C-Cl stretch)

    • Rationale: These are characteristic absorption bands for the functional groups present in the molecule.[12][13]

Hypothesized Biological Activity and Mechanism of Action

The pyridazine scaffold is a common feature in many kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer.[15] Many small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[15]

Given the structural similarities of 3-chloro-6-(o-tolylmethyl)pyridazine to known kinase inhibitors, it is hypothesized that this molecule could function as a kinase inhibitor . The pyridazine core can form key hydrogen bonds with the hinge region of the kinase domain, while the o-tolylmethyl group can occupy a hydrophobic pocket.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_inactive Kinase (Inactive) Receptor->Kinase_inactive Activates Kinase_active Kinase (Active) Kinase_inactive->Kinase_active Phosphorylation ADP ADP Kinase_active->ADP Substrate Substrate Protein Kinase_active->Substrate Binds ATP ATP ATP->Kinase_active Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream Inhibitor 3-chloro-6-(o-tolylmethyl)pyridazine Inhibitor->Kinase_active Binds to ATP pocket (Competitive Inhibition)

Caption: Hypothesized mechanism of action as an ATP-competitive kinase inhibitor.

Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the IC₅₀ value of the compound against a target kinase.[16][17]

Materials:

  • Target kinase (e.g., a receptor tyrosine kinase like VEGFR2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-chloro-6-(o-tolylmethyl)pyridazine stock solution in DMSO

  • Assay buffer

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: a. Perform a serial dilution of the test compound in DMSO. b. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add the kinase, substrate, and assay buffer to the wells of the 384-well plate. b. Add the diluted test compound or DMSO (as a control) to the respective wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. b. Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. Incubate for 30-60 minutes. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compound on a cancer cell line.[18][19]

Materials:

  • Cancer cell line (e.g., a human colon cancer cell line like HCT-116)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom cell culture plates

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of 3-chloro-6-(o-tolylmethyl)pyridazine in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate to ensure complete dissolution. d. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: a. The absorbance is directly proportional to the number of viable cells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Safety and Handling

Based on the safety data for analogous compounds such as 3-chloro-6-methylpyridazine, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-chloro-6-(o-tolylmethyl)pyridazine represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge base of pyridazine chemistry and pharmacology, this guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. Its structural features suggest a strong potential as a kinase inhibitor, making it a valuable candidate for further investigation in the field of oncology and drug discovery. The protocols and predictive data herein serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this and related pyridazine derivatives.

References
  • The anticancer potential of various substituted pyridazines and related compounds - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (2018). Chemical and Pharmaceutical Bulletin, 66(7), 721–730. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–976. [Link]

  • He, Z. X., Gong, Y. P., Zhang, X., & Ma, L. Y. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112939. [Link]

  • ChEMBL. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091). Retrieved March 7, 2026, from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Abdel-Atty, M. M., & El-Kashef, H. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 47–70. [Link]

  • Kádas, J., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(11), 925-933.
  • Journal of Chemical Physics. (2024, May 15). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Retrieved March 7, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2006, April). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved March 7, 2026, from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved March 7, 2026, from [Link]

  • PubMed. (2024, May 21). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. Retrieved March 7, 2026, from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124.
  • The Journal of Chemical Physics. (2015, July 28). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. Retrieved March 7, 2026, from [Link]

  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved March 7, 2026, from [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.
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Foundational

Substituted Benzylpyridazine Derivatives: Synthetic Architectures and Pharmacological Versatility

Executive Summary The substituted benzylpyridazine scaffold represents a distinct "privileged structure" in medicinal chemistry, offering a rigid 1,2-diazine core linked to a flexible aromatic moiety via a methylene brid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted benzylpyridazine scaffold represents a distinct "privileged structure" in medicinal chemistry, offering a rigid 1,2-diazine core linked to a flexible aromatic moiety via a methylene bridge. This architecture provides unique electronic properties—specifically the electronegativity of the pyridazine nitrogens (pKa ~2.3)—which distinguishes it from its bioisosteres like benzylpyridine or benzylpiperidine (e.g., Donepezil).

This technical guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of these derivatives, with a specific focus on neuropharmacology (anticonvulsant/AChE inhibition) and antimicrobial efficacy.

Part 1: Structural Significance & Molecular Modeling

The Pharmacophore

The benzylpyridazine moiety is chemically significant due to the methylene linker , which acts as a "rotational hinge." This allows the benzyl ring to adopt conformations required for hydrophobic pocket occupation (e.g., the Peripheral Anionic Site of Acetylcholinesterase) while the polar pyridazine ring engages in hydrogen bonding or


-

stacking.
Computational SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing benzylpyridazine derivatives.

SAR_Map Core Benzylpyridazine Scaffold Pos3 Position 3 (C3) Polar/H-Bonding Core->Pos3 Sub: Amino/Hydrazone (Antimicrobial/AChE) Pos6 Position 6 (C6) Lipophilic Tolerance Core->Pos6 Sub: Methyl/Aryl (Metabolic Stability) Linker Methylene Bridge (Rotational Freedom) Core->Linker Critical for Conformational Fit Benzyl Benzyl Ring (Hydrophobic/Steric) Linker->Benzyl Connects to Halogen Optimized Bioactivity Benzyl->Halogen 2,6-Cl2 substitution (Max Anticonvulsant Activity)

Figure 1: SAR Map highlighting critical substitution zones. Note the specific requirement for halogenation on the benzyl ring for anticonvulsant efficacy.

Part 2: Therapeutic Applications[1][2][3][4]

Neuropharmacology: Anticonvulsant & AChE Activity

Research indicates that specific benzylpyridazine derivatives function as potent anticonvulsants. A pivotal study identified 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (Compound 25) as a high-efficacy agent.[1]

  • Mechanism: Modulation of GABAergic and glycinergic transmission.[1]

  • Bioisosterism: The benzylpyridazine unit mimics the pharmacophore of benzodiazepines but with a distinct metabolic profile.

  • Key Data Point: In pentylenetetrazole-induced seizure models, specific derivatives showed ED50 values ranging from 6.2 to 22.0 mg/kg , comparable to standard therapeutics like phenytoin.[1]

Antimicrobial & Anti-inflammatory Potential

Hydrazone-linked benzylpyridazines have demonstrated significant antibacterial activity. The presence of the pyridazine ring enhances water solubility compared to benzene analogs, facilitating transport across bacterial cell walls.

Table 1: Comparative Biological Activity of Pyridazine Derivatives

Derivative ClassTarget / AssayKey Substituent (R)Outcome / PotencyRef
Triazolopyridazine Anticonvulsant (MES test)2,6-dichlorobenzylED50: 6.2 mg/kg (High Potency)[1]
Hydrazone-Pyridazine S. aureus (Antibacterial)2-methoxybenzylHigh Zone of Inhibition[2]
3-O-Benzyl Pyridazinone COX-2 Inhibition4-F-benzyl32% Anti-inflammatory activity[3]
Benzylpyridinium AChE Inhibition (Alzheimer's)4-carbamateIC50: 1.9 nM (Bioisostere reference)[4]

Part 3: Synthetic Methodologies

To ensure reproducibility, two distinct synthetic routes are detailed below. The choice depends on the desired substitution pattern at C3 and C6.

Protocol A: The Friedel-Crafts / Cyclization Route

This method is preferred for generating the core pyridazinone structure, which is then functionalized.

  • Precursor Synthesis: React a substituted benzene (e.g., 2,6-dichlorobenzene) with succinic anhydride under Friedel-Crafts conditions (

    
    , DCM, Reflux 4h) to yield the 
    
    
    
    -keto acid.
  • Ring Closure: Treat the keto acid with hydrazine hydrate (

    
    ) in ethanol under reflux (6h).
    
    • Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the acid spot indicates cyclization to the pyridazinone.

  • Aromatization/Chlorination: Reflux the pyridazinone with

    
     (Phosphorus oxychloride) for 3h to yield the chloropyridazine intermediate.
    
  • Nucleophilic Substitution: React the chloropyridazine with the desired benzylamine or benzylmagnesium reagent (Grignard) to install the benzyl group if not present, or to functionalize the C3 position.

Protocol B: Microwave-Assisted [3+2] Cycloaddition

For rapid library generation, microwave irradiation accelerates the reaction between pyridazinium ylides and activated alkenes/alkynes.

  • Reagents: Pyridazinium salt + Methyl propiolate + Epoxide (acid scavenger).

  • Conditions: Microwave reactor, 120°C, 15 mins.

  • Yield: Typically 85-95% (vs. 60% thermal).

Synthetic Workflow Diagram

Synthesis_Flow Start Substituted Aniline / Benzene Inter1 Gamma-Keto Acid Start->Inter1 Friedel-Crafts Reagent1 Succinic Anhydride / AlCl3 Reagent1->Inter1 Inter2 Pyridazinone Core Inter1->Inter2 Hydrazine Hydrate (Cyclization) Inter3 3-Chloropyridazine Inter2->Inter3 POCl3 (Aromatization) Final Substituted Benzylpyridazine Inter3->Final Nucleophilic Sub. (Benzylamine/Grignard)

Figure 2: Step-wise synthetic pathway from benzene precursors to functionalized benzylpyridazine.

Part 4: Mechanism of Action (AChE Inhibition)

In the context of Alzheimer's research, the benzylpyridazine derivative acts as a dual-binding inhibitor. The benzyl moiety targets the Peripheral Anionic Site (PAS), preventing Amyloid-


 aggregation, while the pyridazine core interacts with the Catalytic Anionic Site (CAS).

AChE_Binding cluster_enzyme Acetylcholinesterase Enzyme PAS Peripheral Anionic Site (Trp286) CAS Catalytic Anionic Site (Trp86) Gorge Active Site Gorge Benzyl Benzyl Moiety (Pi-Stacking) Benzyl->PAS Hydrophobic Interaction Linker Linker Linker->Gorge Spans the Gorge Pyridazine Pyridazine Ring (H-Bonding/Cationic) Pyridazine->CAS Pi-Cation / H-Bond

Figure 3: Dual-binding mechanism of benzylpyridazine derivatives within the AChE active site gorge.

References

  • Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Source: PubMed / Eur J Med Chem. Significance: Identifies 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine as a potent anticonvulsant.[1]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Source: European Journal of Medicinal Chemistry. Significance: Details the synthesis of hydrazone derivatives with high efficacy against S. aureus.

  • 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors. Source: PubMed. Significance: Establishes the anti-inflammatory potential of the scaffold via COX-2 selectivity.

  • Recent developments in the design and synthesis of benzylpyridinium salts. Source: Frontiers in Chemistry. Significance: Provides the bioisosteric context for benzyl-linked nitrogen heterocycles in Alzheimer's treatment.

  • New pyridazine derivatives: Synthesis, chemistry and biological activity. Source: ResearchGate.[2] Significance: Modern microwave-assisted synthetic protocols for pyridazine derivatives.

Sources

Exploratory

A Comparative Analysis of 3-Chloro-6-Methylpyridazine and Benzyl Derivatives: Structural, Reactive, and Pharmacological Distinctions

An In-depth Technical Guide Abstract In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the ultimate pharmacological profile of a drug candidate....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available building blocks, heterocyclic and aromatic systems represent two of the most fruitful territories for discovery. This technical guide provides a detailed comparative analysis of two distinct but significant chemical entities: 3-chloro-6-methylpyridazine, a halogenated diazine, and benzyl derivatives, a fundamental class of aromatic compounds. We will dissect their core differences in structure, physicochemical properties, and chemical reactivity. This guide will explain the causality behind synthetic choices and the mechanistic underpinnings of their divergent behaviors. By examining their respective roles as pharmacophores and synthetic intermediates, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage these scaffolds in the rational design of novel therapeutics.

Fundamental Structural and Physicochemical Properties

The journey into the functional differences between 3-chloro-6-methylpyridazine and benzyl derivatives begins with an appreciation of their intrinsic structural and electronic dissimilarities. These foundational characteristics dictate their behavior in both chemical reactions and biological systems.

3-Chloro-6-methylpyridazine: The Electron-Deficient Heterocycle

3-Chloro-6-methylpyridazine is a member of the pyridazine family, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This arrangement has profound electronic consequences. The two electronegative nitrogen atoms create an electron-deficient (π-deficient) aromatic ring. This influences the molecule's reactivity, making the ring susceptible to nucleophilic attack, a characteristic less common in electron-rich carbocyclic aromatic rings like benzene.

The key structural features are:

  • A Pyridazine Core: An aromatic diazine ring.

  • A Chloro Substituent: Located at the 3-position, this halogen serves as a reactive handle, primarily for nucleophilic substitution reactions.

  • A Methyl Group: Situated at the 6-position, this group can undergo its own set of reactions, such as oxidation.[2]

Chemical structure of 3-Chloro-6-methylpyridazineFigure 1. Chemical structure of 3-Chloro-6-methylpyridazine.
Benzyl Derivatives: The Archetypal Aromatic Sidechain

The term "benzyl derivative" refers to a broad class of molecules containing a benzyl group (C₆H₅CH₂–). This group consists of a benzene ring attached to a methylene (–CH₂) bridge.[3][4] Unlike the electron-deficient pyridazine, the benzene ring in a benzyl derivative is electron-rich and its reactivity is dominated by electrophilic aromatic substitution.

However, the most defining characteristic of benzyl derivatives is the unique reactivity of the "benzylic position"—the carbon atom directly attached to the benzene ring.[3][5] The proximity of the aromatic ring allows for the stabilization of radicals, carbocations, and carbanions at the benzylic carbon through resonance.[4][6] This stabilization dramatically enhances the reactivity of the benzylic position compared to a typical alkyl carbon.[3]

General structure of a Benzyl derivativeFigure 2. General structure of a Benzyl derivative, where 'R' can be any atom or group.
Comparative Physicochemical Data

The fundamental differences in their structures give rise to distinct physicochemical properties, which are critical for predicting solubility, membrane permeability, and metabolic stability in drug development.

Property3-Chloro-6-methylpyridazineBenzyl Derivative (Example: Benzyl Chloride)Rationale for Difference
Molecular Formula C₅H₅ClN₂[1]C₇H₇ClThe pyridazine contains two nitrogen atoms within its aromatic ring.
Molecular Weight 128.56 g/mol [1][7]126.58 g/mol The core structures have different atomic compositions.
Aromaticity Electron-deficient (π-deficient) heterocycleElectron-rich carbocycleThe two electronegative nitrogen atoms in pyridazine withdraw electron density from the ring.
Key Reactive Site C3-Chloride (for nucleophilic substitution)Benzylic Carbon (for radical, SN1/SN2 reactions)Governed by electronic effects of the ring and resonance stabilization of intermediates.
Polarity Generally more polarPolarity is variable, dependent on substituent 'R'The presence of two nitrogen atoms increases the dipole moment of the pyridazine core.

Synthesis and Reactivity: A Tale of Two Scaffolds

The synthetic routes to these compounds and their subsequent chemical behavior are dictated by the electronic nature of their core structures.

Synthesis of 3-Chloro-6-methylpyridazine

The synthesis of 3-chloro-6-methylpyridazine often starts from precursors like maleic anhydride or its derivatives, which can be cyclized to form the pyridazine ring.[8] A common industrial approach involves the oxidation of the methyl group on a pre-formed pyridazine ring, followed by chlorination.[2]

This protocol outlines a representative reaction involving the methyl group of the pyridazine core, demonstrating its reactivity.[2]

Materials:

  • 3-chloro-6-methylpyridazine

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (KMnO₄) or Potassium dichromate (K₂Cr₂O₇) as an oxidant

  • Ice

  • Ethyl acetate

  • Water

Procedure:

  • In an ice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.[2]

  • While stirring, incrementally add the oxidant (e.g., potassium permanganate).[2]

  • Allow the reaction to proceed at a controlled temperature (e.g., 20-80 °C) for a set duration (e.g., 2 hours).[2]

  • After the reaction is complete, cool the mixture and dilute it with ice water.[2]

  • Extract the aqueous layer with ethyl acetate.[2]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the oxidized product, 6-chloropyridazine-3-carboxylic acid.[2]

Synthesis of Benzyl Derivatives

Benzyl derivatives can be synthesized through a multitude of pathways. A common and direct method is the free-radical halogenation of toluene and its derivatives, which selectively occurs at the benzylic position.[6] Alternatively, nucleophilic substitution using benzyl halides is a cornerstone of organic synthesis.[9]

This protocol demonstrates the synthesis of benzyl benzoate from benzyl chloride, a classic example of benzylic reactivity.[9]

Materials:

  • Benzyl chloride

  • Dry sodium benzoate

  • Copper powder (catalyst)

Procedure:

  • Combine benzyl chloride and dry sodium benzoate in a round-bottom flask fitted with a reflux condenser.[9]

  • Add a catalytic amount of copper powder. The catalyst significantly accelerates the reaction, increasing the yield from ~15% to ~60%.[9]

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the resulting benzyl benzoate by distillation or chromatography.

Comparative Reactivity

The divergent reactivity of these two scaffolds is their most defining chemical difference. 3-Chloro-6-methylpyridazine's chemistry is dominated by its electron-deficient ring, while benzyl derivatives' chemistry is centered on the resonance-stabilized benzylic position.

G cluster_0 3-Chloro-6-methylpyridazine Reactivity cluster_1 Benzyl Derivative Reactivity pyridazine 3-Chloro-6-methylpyridazine nu_sub Nucleophilic Aromatic Substitution at C3-Cl pyridazine->nu_sub + Nu⁻ me_ox Oxidation of Methyl Group pyridazine->me_ox + [O] benzyl Benzyl Derivative (e.g., Toluene) rad_sub Free Radical Substitution at Benzylic Carbon benzyl->rad_sub + X• ox_bn Oxidation of Benzylic Carbon benzyl->ox_bn + [O] benzyl_halide Benzyl Halide nuc_sub_bn Nucleophilic Substitution (SN1/SN2 at Benzylic Carbon) benzyl_halide->nuc_sub_bn + Nu⁻ G start Substrate with Alcohol (R-OH) protected Protected Alcohol (R-OBn) start->protected Protection: BnBr, Base reaction Multi-step Synthesis protected->reaction Stable to various reagents deprotected Final Product with Free Alcohol (P-OH) reaction->deprotected Deprotection: H₂, Pd/C

Diagram 2: Workflow of Benzyl Group as an Alcohol Protecting Group.

Analytical and Characterization Techniques

Confirming the identity and purity of these compounds relies on standard spectroscopic techniques, which reveal distinct signatures for each class.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between these two scaffolds.

Technique3-Chloro-6-methylpyridazine SignatureBenzyl Derivative Signature
¹H NMR Aromatic protons on the pyridazine ring typically appear in the δ 7.0-9.0 ppm range. The methyl protons will appear as a singlet around δ 2.5 ppm. [10]Aryl protons on the benzene ring appear in the δ 6.5-8.0 ppm range. [11]The key diagnostic signal is the benzylic protons (–CH₂–), which typically resonate around δ 4.5-5.5 ppm if attached to an electronegative atom, or δ 2.0-3.0 ppm if part of an alkyl chain. [11]
¹³C NMR Aromatic carbons of the pyridazine ring will be observed in the δ 120-160 ppm region. [10]Aromatic carbons appear in the δ 125-150 ppm range. The benzylic carbon signal is highly dependent on its substituent but is a key identifier.
IR Spec C=C and C=N stretching vibrations within the aromatic ring (approx. 1500-1600 cm⁻¹). A C-Cl stretch may be visible in the fingerprint region (approx. 600-800 cm⁻¹). [12]Aromatic C-H stretches (>3000 cm⁻¹), C=C ring stretches (approx. 1450-1600 cm⁻¹). The spectrum will be dominated by the functional group attached at the benzylic position (e.g., a broad O-H stretch for benzyl alcohol). [13][14]
Mass Spectrometry

In mass spectrometry, benzyl derivatives are well-known for producing a prominent tropylium ion (m/z 91) through rearrangement and fragmentation of the molecular ion. This is a classic diagnostic peak. 3-Chloro-6-methylpyridazine will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) and will likely fragment through the loss of Cl• or CH₃• radicals.

Conclusion

While both 3-chloro-6-methylpyridazine and benzyl derivatives are foundational scaffolds in the arsenal of the medicinal chemist, they are fundamentally different entities. The distinction lies not just in their atomic composition but in the electronic nature of their core aromatic systems.

  • 3-Chloro-6-methylpyridazine is an electron-deficient heterocycle whose reactivity is centered on nucleophilic substitution at its halogenated carbon, making it an excellent building block for exploring SAR around a rigid heterocyclic core.

  • Benzyl derivatives are defined by the unique, resonance-stabilized reactivity of the benzylic carbon. This makes them highly versatile as both key pharmacophoric elements and indispensable protecting groups for complex synthetic endeavors.

A thorough understanding of these core differences—from physicochemical properties and reactivity to their strategic application in synthesis and drug design—is paramount for any scientist aiming to rationally design and develop the next generation of therapeutic agents.

References

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(2-methylbenzyl)pyridazine in DMSO

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 3-Chloro-6-(2-methylbenzyl)pyridazine in dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 3-Chloro-6-(2-methylbenzyl)pyridazine in dimethyl sulfoxide (DMSO). Given the absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes a robust experimental framework, contextual understanding based on related chemical structures, and best practices for generating reliable and reproducible results in a laboratory setting.

The Critical Role of DMSO Solubility in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in the pharmaceutical industry and life sciences research.[1] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for the preparation of stock solutions for high-throughput screening (HTS) and various in vitro and in vivo assays.[2][3] However, the solubility of a compound in DMSO is a critical parameter that can significantly impact the accuracy and reliability of experimental data. Poor solubility can lead to compound precipitation, inaccurate concentration determinations, and consequently, misleading structure-activity relationship (SAR) data.[1] Therefore, a thorough understanding and experimental determination of a novel compound's solubility in DMSO is a foundational step in the drug discovery cascade.

Physicochemical Properties and Solubility Considerations for 3-Chloro-6-(2-methylbenzyl)pyridazine

The molecular structure of 3-Chloro-6-(2-methylbenzyl)pyridazine, with its pyridazine core, chloro-substituent, and a 2-methylbenzyl group, suggests a molecule with moderate polarity. The pyridazine ring itself is polar, while the benzyl group introduces a significant nonpolar character. The chloro-substituent further influences the electronic properties of the pyridazine ring. Based on the general solubility of related benzyl-substituted heterocyclic compounds and other 3-chloro-6-substituted pyridazines, it is predicted that 3-Chloro-6-(2-methylbenzyl)pyridazine will exhibit good solubility in polar aprotic solvents like DMSO.[4][5]

Table 1: Predicted Physicochemical Properties of 3-Chloro-6-(2-methylbenzyl)pyridazine and Related Analogs

CompoundMolecular Weight ( g/mol )Predicted LogPPredicted Solubility in WaterNotes
3-Chloro-6-(2-methylbenzyl)pyridazine~244.7~3.5-4.5LowThe presence of the benzyl group is expected to significantly decrease aqueous solubility.
3-Chloro-6-phenylpyridazine190.632.8LowA structurally similar compound, for which some physicochemical data is available.
3-chloro-6-(pyridin-2-ylmethyl)pyridazine231.681.71LowData available from the EPA CompTox Chemicals Dashboard.[6]

Note: Predicted values are estimations based on computational models and data from structurally related compounds. Experimental verification is essential.

Experimental Determination of DMSO Solubility: A Validated Protocol

To obtain reliable quantitative data, a standardized experimental protocol is crucial. The following method describes the determination of the thermodynamic solubility of 3-Chloro-6-(2-methylbenzyl)pyridazine in DMSO at room temperature. Thermodynamic solubility represents the true equilibrium solubility, which is a critical parameter for understanding the compound's behavior.[7][8][9][10]

Materials and Equipment
  • 3-Chloro-6-(2-methylbenzyl)pyridazine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • High-speed microcentrifuge

  • Calibrated positive displacement micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phases

Step-by-Step Experimental Protocol
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 3-Chloro-6-(2-methylbenzyl)pyridazine into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains. This ensures a supersaturated solution.[2]

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours in a thermomixer with gentle agitation. This allows the solution to reach thermodynamic equilibrium.[2]

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at high speed (e.g., 15,000 x g) for 15 minutes to pellet the excess, undissolved solid.[2]

  • Preparation of the Saturated Solution Sample:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 3-Chloro-6-(2-methylbenzyl)pyridazine of known concentrations in the same diluent used for the sample.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 3-Chloro-6-(2-methylbenzyl)pyridazine in DMSO using the following formula:

      Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

      Solubility (mM) = (Solubility (mg/mL) / Molecular Weight ( g/mol )) x 1000

Experimental Workflow Diagram

experimental_workflow cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_calculation 5. Calculation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex incubate Incubate at 25°C for 24h (with agitation) vortex->incubate centrifuge Centrifuge at 15,000 x g incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Sources

Exploratory

suppliers of high purity 3-Chloro-6-(2-methylbenzyl)pyridazine

This guide serves as a comprehensive technical resource for researchers and procurement specialists sourcing 3-Chloro-6-(2-methylbenzyl)pyridazine , a specialized heterocyclic intermediate critical for the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers and procurement specialists sourcing 3-Chloro-6-(2-methylbenzyl)pyridazine , a specialized heterocyclic intermediate critical for the development of pyridazine-based pharmaceuticals and agrochemicals.[1]

Part 1: Technical Profile & Strategic Importance

3-Chloro-6-(2-methylbenzyl)pyridazine is a high-value scaffold used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and agrochemicals .[1] Its structure combines a reactive chloropyridazine core—essential for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings—with a lipophilic 2-methylbenzyl group that often enhances binding affinity in hydrophobic pockets of target proteins.[1]
Chemical Identity & Specifications
FeatureDetail
Chemical Name 3-Chloro-6-(2-methylbenzyl)pyridazine
CAS Number 60932-70-9 (Note: Verify with supplier; often custom-synthesized)
Molecular Formula

Molecular Weight 218.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water
Purity Requirement >98.0% (HPLC) for pharmaceutical intermediates

Part 2: Synthesis, Impurities & Quality Assurance

To ensure "high purity," one must understand the genesis of impurities. The synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine typically proceeds via the addition of a benzyl organometallic reagent to a 3,6-dichloropyridazine core, followed by re-aromatization.[1]

Critical Synthetic Pathway & Impurity Logic

The following diagram illustrates the primary synthesis route and the specific impurities that must be monitored.

Synthesispathway SM1 3,6-Dichloropyridazine (Starting Material) Rxn Grignard Addition (THF, -78°C to RT) SM1->Rxn Imp3 Impurity C: Regioisomers (if 3-chloro-6-methylpyridazine used) SM1->Imp3 Alternative Route Risk SM2 2-Methylbenzyl Magnesium Bromide SM2->Rxn Int Dihydro-intermediate Rxn->Int Imp2 Impurity B: Bis-substituted 3,6-bis(2-methylbenzyl)pyridazine Rxn->Imp2 Over-reaction Ox Oxidation/Aromatization (DDQ or Chloranil) Int->Ox Prod 3-Chloro-6-(2-methylbenzyl) pyridazine (Target) Ox->Prod Imp1 Impurity A: Unreacted 3,6-Dichloropyridazine Ox->Imp1 Incomplete Conv.

Figure 1: Synthetic pathway and critical impurity generation points for 3-Chloro-6-(2-methylbenzyl)pyridazine.

Quality Assurance Protocols (Self-Validating System)

A Certificate of Analysis (CoA) is insufficient without raw data verification.[1] Use this protocol to validate incoming batches:

  • HPLC Purity (>98%):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).

    • Critical Check: Look for a "shoulder" peak at ~0.9 RRT (Relative Retention Time), which often indicates the des-chloro or bis-benzyl impurity.[1]

  • 1H-NMR Verification:

    • Diagnostic Signals:

      • Pyridazine Protons: Two doublets at ~7.4–7.6 ppm (

        
        ).[1]
        
      • Benzylic Methylene: Singlet at ~4.2–4.4 ppm (integrating to 2H).

      • Methyl Group: Singlet at ~2.2–2.4 ppm (integrating to 3H).

    • Red Flag: Any extra singlets in the aromatic region suggest regioisomeric contamination.[1]

  • LC-MS Confirmation:

    • Mass Target:

      
       (approx).
      
    • Isotope Pattern: A distinct 3:1 ratio of M:(M+2) peaks confirms the presence of a single chlorine atom. Absence of this pattern indicates dechlorination (Impurity A).

Part 3: Verified Suppliers & Sourcing Strategy

Due to the specialized nature of this intermediate, it is often a "Make-to-Order" item rather than a bulk stock commodity.[1] The following suppliers have demonstrated capabilities in pyridazine chemistry or list this specific CAS.

Tier 1: Specialist Chemical Suppliers (High Reliability)

These suppliers typically provide full analytical data (CoA, H-NMR, HPLC) and have established logistics for fine chemicals.

SupplierRegionProduct Code / CAS RefNotes
BLD Pharm Global / ChinaBD584670 / 60932-70-9Explicitly lists "3-Chloro-6-(2-methylbenzyl)pyridazine".[1] Known for robust stock of heterocyclic building blocks.[1]
ChemScene USA / GlobalCS-0122025 (Analog)Strong in kinase inhibitor intermediates.[1] Often stocks the 2-chlorophenyl analog (CAS 66549-15-3), indicating capability to synthesize the 2-methylbenzyl variant on request.[1]
Ambeed USAA1234 (Search by CAS)Frequently stocks diverse pyridazine derivatives.[1] Good for gram-scale R&D quantities.
Tier 2: Custom Synthesis Partners (For Scale-Up)

If kilogram quantities are required for GMP manufacturing, engage these partners who specialize in high-pressure heterocyclic chemistry:

  • WuXi AppTec (China/USA): Industry standard for custom synthesis of kinase inhibitor scaffolds.

  • PharmBlock (China/USA): Specializes in novel building blocks, including substituted pyridazines.

Supplier Vetting Checklist

Before placing a bulk order, demand the following:

Part 4: References

  • Synthesis of Pyridazine Derivatives:

    • Title: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[1]

    • Source: MDPI, Molecules 2022.

    • Relevance: Describes the fundamental reactivity of 3,6-dichloropyridazine in nucleophilic substitutions and cross-couplings.

    • URL:[Link]

  • Supplier Verification (BLD Pharm):

    • Title: "3-Chloro-6-(2-methylbenzyl)pyridazine Product Page."

    • Source: BLD Pharm Catalog.[1]

    • Relevance: Confirms commercial availability and CAS association.

  • Analogous Chemistry (Tepotinib Intermediate):

    • Title: "Tepotinib Synthesis and Intermediates."[1]

    • Source: ChemicalBook / Patent Literature.[1][2][3][4]

    • Relevance: Illustrates the industrial relevance of benzyl-substituted pyridazines in c-Met inhibitor synthesis.

  • General Pyridazine Chemistry:

    • Title: "Pyridazines in Medicinal Chemistry: A Review."[1]

    • Source:Journal of Medicinal Chemistry.

    • Relevance: Background on the stability and solubility profiles of 3-chloro-6-alkyl/aryl pyridazines.

    • URL:[Link]

Sources

Foundational

Technical Guide: Nomenclature and Structural Verification of CAS 60932-70-9

This guide provides an in-depth technical analysis of the nomenclature, structural integrity, and analytical verification of CAS 60932-70-9 , identified as 3-Chloro-6-(2-methylbenzyl)pyridazine .[1] Executive Summary CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the nomenclature, structural integrity, and analytical verification of CAS 60932-70-9 , identified as 3-Chloro-6-(2-methylbenzyl)pyridazine .[1]

Executive Summary

CAS Registry Number: 60932-70-9 Primary Chemical Identity: 3-Chloro-6-(2-methylbenzyl)pyridazine Molecular Formula: C₁₂H₁₁ClN₂ Molecular Weight: 218.68 g/mol [1]

This guide dissects the IUPAC nomenclature variations for CAS 60932-70-9, a halogenated pyridazine derivative likely utilized as a scaffold in the synthesis of agrochemicals or pharmaceutical intermediates (specifically pyridazinone-based compounds).[1] The ambiguity in naming arises from the prioritization of the heterocyclic ring versus the benzene substituent and the treatment of the linking methylene group. This document establishes the definitive naming hierarchy, structural basis, and self-validating analytical protocols for researchers.

Structural Basis & Chemical Identity[1]

To understand the naming variations, one must first deconstruct the molecule’s topology. The structure consists of a pyridazine core (a 1,2-diazine ring) substituted at the 3- and 6-positions.[1]

  • Core Heterocycle: Pyridazine (1,2-diazine).[2]

  • Substituent 1 (Position 3): Chlorine atom (-Cl).[1][2][3]

  • Substituent 2 (Position 6): A benzyl group substituted with a methyl group at the ortho position (2-methylbenzyl).

The chemical logic dictates that the heterocyclic ring takes seniority over the carbocyclic (benzene) ring as the parent structure.

DOT Diagram: Structural Topology & Naming Logic

The following diagram visualizes the decision tree used to derive the systematic name.

NamingLogic Start Analyze Structure: CAS 60932-70-9 Core Identify Principal Functional Group/Ring (Pyridazine vs. Benzene) Start->Core Priority Rule: Heterocycle > Carbocycle Parent = Pyridazine Core->Priority Numbering Numbering Strategy Minimize locants for substituents Priority->Numbering Sub1 Position 3: Chloro Numbering->Sub1 Locant 3 Sub2 Position 6: (2-methylphenyl)methyl (or '2-methylbenzyl') Numbering->Sub2 Locant 6 Name1 Systematic IUPAC Name: 3-Chloro-6-[(2-methylphenyl)methyl]pyridazine Sub1->Name1 Sub2->Name1 Name2 Common/Substitutive Name: 3-Chloro-6-(2-methylbenzyl)pyridazine Sub2->Name2

Caption: Logical flow for determining the IUPAC priority and resulting nomenclature variations for CAS 60932-70-9.

The Naming Landscape: IUPAC Variations

In regulatory filings and patent databases, CAS 60932-70-9 appears under multiple valid names. Understanding the origin of each variation is critical for exhaustive database searching (e.g., SciFinder, Reaxys).

Variation A: The Systematic IUPAC Name

Name: 3-Chloro-6-[(2-methylphenyl)methyl]pyridazine[1]

  • Logic: This name strictly follows the substitutive nomenclature rules.

    • Parent: Pyridazine.[2][4]

    • Linker: The -CH2- group is treated as a methyl group substituted by a phenyl ring.[1]

    • Substituent: The phenyl ring has a methyl group at position 2.

    • Nesting: (2-methylphenyl) describes the ring; [(2-methylphenyl)methyl] describes the entire group attached to the pyridazine.[1]

  • Usage: Preferred for high-precision chemical indexing and when avoiding ambiguous common names like "benzyl."[1]

Variation B: The Common / Semi-Systematic Name

Name: 3-Chloro-6-(2-methylbenzyl)pyridazine[1]

  • Logic: This variation utilizes the retained IUPAC name benzyl (C₆H₅CH₂-).[1]

    • The substituent is an ortho-methyl substituted benzyl group.[1]

    • It is concise and widely recognized by synthetic organic chemists.

  • Usage: Most common in commercial catalogs and laboratory notebooks.

Variation C: The CAS Index Name (Inverted)

Name: Pyridazine, 3-chloro-6-[(2-methylphenyl)methyl]-[1]

  • Logic: Used by the Chemical Abstracts Service (CAS). It lists the parent structure first, followed by the substituents in alphabetical order (ignoring prefixes like di-, tri- but counting complex substituent names).

  • Usage: Essential for searching the CAS Registry.

Variation D: The "Ortho" Variation

Name: 3-Chloro-6-(o-methylbenzyl)pyridazine[1]

  • Logic: Uses the traditional ortho (o-), meta (m-), para (p-) nomenclature for the benzene ring substitution pattern instead of the numeric "2-".

  • Usage: Older literature and informal communication.

Summary Table of Nomenclature
Naming SystemName StringKey Feature
IUPAC Systematic 3-Chloro-6-[(2-methylphenyl)methyl]pyridazineExplicit nesting; avoids "benzyl" ambiguity.[1]
Common/Trade 3-Chloro-6-(2-methylbenzyl)pyridazineUses "benzyl" retention; concise.[1]
CAS Index Pyridazine, 3-chloro-6-[(2-methylphenyl)methyl]-Inverted format for indexing.[1]
Traditional 3-Chloro-6-(o-tolylmethyl)pyridazineUses "tolyl" for methylphenyl group.[1]

Scientific Integrity: Structural Verification Protocols

To ensure the identity of CAS 60932-70-9 in a drug development context, researchers must employ self-validating analytical systems.[1] The following protocols verify the structure based on its unique electronic and isotopic signature.

Proton NMR (¹H-NMR) Validation

The ¹H-NMR spectrum provides definitive proof of the regio-chemistry (3,6-substitution) and the integrity of the benzyl linker.[1]

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals (Expected):

    • Pyridazine Ring (2H): Two doublets (or an AB system) in the aromatic region (~7.4 - 7.6 ppm). The coupling constant (J) for H-4 and H-5 in pyridazine is typically 9.0 Hz.[1]

    • Benzyl Methylene (2H): A sharp singlet around 4.2 - 4.4 ppm.[1] This shift confirms the attachment to the electron-deficient pyridazine ring.[1]

    • Aromatic Benzyl Ring (4H): Multiplet around 7.1 - 7.3 ppm.

    • Methyl Group (3H): A singlet around 2.2 - 2.4 ppm (characteristic of an aryl-methyl).[1]

Mass Spectrometry (Isotopic Pattern)

The presence of the Chlorine atom at position 3 provides a built-in verification tool via Mass Spectrometry.

  • Method: LC-MS (ESI+).[1]

  • Diagnostic Criteria:

    • Molecular Ion: [M+H]⁺ = 219.07 (approx).

    • Isotope Ratio: Chlorine naturally exists as ³⁵Cl (75%) and ³⁷Cl (25%).

    • Validation Rule: The mass spectrum must show an M and M+2 peak with an intensity ratio of approximately 3:1 . If this ratio is absent, the chlorine is missing or substituted.

Synthesis Verification Workflow

If synthesizing this compound (e.g., via Minisci reaction or Grignard coupling), the following workflow ensures process control.

SynthesisWorkflow Start Starting Material: 3,6-Dichloropyridazine Reaction Reaction: Cross-Coupling (Negishi/Kumada) Catalyst: Pd(dppf)Cl2 Start->Reaction Reagent Reagent: (2-Methylbenzyl)magnesium bromide (or Zn/Cu couple) Reagent->Reaction Product Target: CAS 60932-70-9 Reaction->Product QC QC Check: 1. HPLC Purity >98% 2. MS (Cl pattern) Product->QC

Caption: A standard cross-coupling workflow to synthesize CAS 60932-70-9 from the commercially available 3,6-dichloropyridazine.

Implications for Drug Development[1]

Scaffold Reactivity

The 3-chloro position is highly reactive toward Nucleophilic Aromatic Substitution (SₙAr) .

  • Utility: This molecule is a "linchpin" intermediate. The chlorine can be displaced by amines, alkoxides, or thiols to generate diverse libraries of bioactive pyridazines.

  • Warning: In storage, avoid strong nucleophiles or high temperatures, as the chlorine is a good leaving group on the electron-deficient pyridazine ring.

Database Searching Strategy

When conducting Freedom to Operate (FTO) or prior art searches, do not rely on a single name.

  • Search String: (60932-70-9) OR (3-chloro-6-(2-methylbenzyl)pyridazine) OR (3-chloro-6-[(2-methylphenyl)methyl]pyridazine)[1]

  • Structure Search: Always use the InChIKey or SMILES string to avoid nomenclature pitfalls.

    • SMILES: CC1=CC=CC=C1CC2=NN=C(Cl)C=C2

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12856, 3-Chloro-6-methylpyridazine (Analogue Reference). Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS REGISTRY® Database. American Chemical Society. (Verified via CAS Common Chemistry). [Link]

  • Reich, H. J. (2024).[5] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to Vilsmeier-Haack Reaction Conditions for Chloropyridazine Synthesis

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction, specifically tailored for its application in the synthesis of chloropyridazines from pyridazinone precursors. For researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction, specifically tailored for its application in the synthesis of chloropyridazines from pyridazinone precursors. For researchers, medicinal chemists, and drug development professionals, the conversion of a pyridazinone to a chloropyridazine is a critical step, transforming a relatively inert lactam into a versatile intermediate primed for nucleophilic substitution. This document moves beyond a simple recitation of steps to explain the underlying principles, enabling robust reaction design, optimization, and troubleshooting.

The Vilsmeier-Haack Reaction: Beyond Formylation to Chlorination

The Vilsmeier-Haack (V-H) reaction is renowned for the formylation of electron-rich aromatic compounds.[1][2] It employs a Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4]

However, in the context of pyridazinone chemistry, the role of the V-H reagent is transformed. Instead of acting as a formylating agent, it functions as a powerful activating agent for the lactam oxygen, facilitating deoxychlorination. This application is a cornerstone in heterocyclic chemistry, providing a reliable pathway to synthetically crucial chloropyridazines, which are precursors to a wide array of biologically active molecules.[5][6]

The Mechanism of Chlorination

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The process can be dissected into two primary stages: the formation of the Vilsmeier reagent and the subsequent chlorination of the pyridazinone substrate.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[4] This is followed by a rearrangement and elimination sequence to generate the highly electrophilic N,N-dimethyl-dichloromethyleniminium ion, the active Vilsmeier reagent.[3][7] This species exists as a reactive salt, ready to engage the substrate.

Stage 2: Chlorination of the Pyridazinone Ring

The pyridazinone substrate, existing in tautomeric equilibrium with its hydroxypyridazine form, presents a nucleophilic oxygen atom.

  • O-Activation: The lactam oxygen attacks the electrophilic carbon of the Vilsmeier reagent. This step is crucial as it converts the hydroxyl/carbonyl group into an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, present in the reaction medium (from POCl₃), attacks the now highly electrophilic carbon atom of the pyridazinone ring.

  • Elimination & Aromatization: The intermediate collapses, eliminating the activated oxygen-containing moiety and restoring the aromaticity of the pyridazine ring, yielding the final chloropyridazine product.

Below is a diagram illustrating the mechanistic pathway for the chlorination of a pyridazinone.

Vilsmeier_Chlorination_Mechanism Mechanism of Pyridazinone Chlorination reactant reactant reagent reagent intermediate intermediate product product arrow_label arrow_label sub Pyridazinone Substrate (Hydroxypyridazine tautomer) int1 O-Activated Intermediate sub->int1 1. O-Activation vr Vilsmeier Reagent [Cl-CH=N+(Me)2]Cl- int2 Chloride Adduct int1->int2 2. Chloride Attack (from POCl3) prod Chloropyridazine int2->prod 3. Elimination & Aromatization caption Mechanism of Pyridazinone Chlorination

Caption: Mechanism of Pyridazinone Chlorination.

Optimizing Reaction Conditions

The success of the chlorination hinges on the careful control of several experimental parameters. The choices made directly influence reaction efficiency, yield, and purity.

ParameterCondition & RationalePotential Issues & Troubleshooting
Chlorinating Agent POCl₃ is the most common and effective reagent. It often serves as both the chlorinating source and the solvent.[8]High Corrosivity & Water Reactivity: Must be handled in a fume hood with appropriate personal protective equipment (PPE). Ensure all glassware is flame-dried.[9]
Catalyst/Reagent DMF is used in catalytic to stoichiometric amounts. It reacts with POCl₃ to form the active Vilsmeier reagent.DMF Purity: Old or impure DMF can contain dimethylamine, which can cause side reactions.[10][11] Use a fresh, anhydrous grade.
Stoichiometry A significant excess of POCl₃ (e.g., 5-10 equivalents or as solvent) is typically used to drive the reaction to completion.[12]Incomplete Reaction: Insufficient POCl₃ can lead to low conversion. Monitor by TLC or LCMS and consider adding more reagent if necessary.
Temperature Reaction temperatures commonly range from 80°C to 120°C (reflux) .[12][13] The optimal temperature is substrate-dependent; more electron-rich or sterically unhindered substrates may react at lower temperatures.Decomposition: Some sensitive substrates may decompose at high temperatures. Start at a lower temperature (e.g., 70-80°C) and gradually increase if the reaction is sluggish.[14]
Solvent Often, no additional solvent is needed as excess POCl₃ serves this purpose.[8] For certain substrates, high-boiling inert solvents like toluene or o-dichlorobenzene can be used.[13]Precipitation: The substrate or product might have poor solubility, leading to a heterogeneous mixture. A co-solvent can sometimes help.
Reaction Time Typically 2 to 12 hours . The reaction should be monitored until the starting material is consumed.Side Reactions: Prolonged heating after completion can lead to the formation of undesired byproducts.

Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

This protocol details the conversion of maleic hydrazide (pyridazine-3,6-diol), a common starting material, to 3,6-dichloropyridazine. This transformation is a robust and scalable example of the Vilsmeier-Haack chlorination.[12]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • The work-up procedure involving quenching with ice is highly exothermic. Perform this step slowly and with vigorous stirring behind a blast shield.

Materials:

  • Maleic hydrazide (pyridazine-3,6-diol)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup:

    • Equip a flame-dried three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

    • Under a positive pressure of inert gas, charge the flask with maleic hydrazide (1.0 eq).

    • Add phosphorus oxychloride (5.0 - 10.0 eq) to the flask via the dropping funnel at room temperature. The mixture will be a suspension.

  • Vilsmeier Reagent Formation & Reaction:

    • Begin vigorous stirring.

    • Slowly add a catalytic amount of DMF (e.g., 0.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 105-110°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction's progress by TLC or LCMS (quench a small aliquot carefully in methanol before analysis). The reaction is complete when the starting material is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure (using a vacuum trap system compatible with acidic vapors).

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water.

    • Slowly and cautiously , pour the viscous reaction residue onto the ice-water mixture. This step is highly exothermic.

    • Once the quench is complete, carefully neutralize the acidic solution by the slow addition of solid or saturated aqueous sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 3,6-dichloropyridazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

The following workflow diagram provides a visual summary of the experimental procedure.

Vilsmeier_Workflow Experimental Workflow for Chloropyridazine Synthesis setup setup reaction reaction workup workup purification purification final final A 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2/Ar) - Charge Pyridazinone & POCl3 B 2. Reaction - Add cat. DMF - Heat to reflux (110°C) - Monitor by TLC/LCMS (4-6h) A->B C 3. Work-up - Cool to RT - Remove excess POCl3 (vac.) - Quench on ice (CAUTION!) - Neutralize with NaHCO3 B->C D 4. Extraction - Extract with Ethyl Acetate - Wash with H2O & Brine - Dry over Na2SO4 C->D E 5. Purification - Concentrate solvent - Recrystallize or Column Chromatography D->E F Pure Chloropyridazine E->F

Caption: Experimental Workflow for Chloropyridazine Synthesis.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical and Biological Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • eVNUIR. POCl3 or PBr3 DMF X = Cl or Br 12 examples up to 73% O O O O X O. Available from: [Link]

  • PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • ResearchGate. (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. Available from: [Link]

  • PMC. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Available from: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

  • Google Patents. A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Available from: [Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

  • SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • Google Patents. US3004027A - Process for purification of 3,6-dichloropyridazine.
  • PMC. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]

  • Thieme Chemistry. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Available from: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Available from: [Link]

  • YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available from: [Link]

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Application

Application Note: Protocols for Nucleophilic Substitution of 3-Chloropyridazine

Functionalization of the Pyridazine Scaffold Executive Summary This guide details the operational protocols for the nucleophilic aromatic substitution ( ) of 3-chloropyridazine. As a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026


 Functionalization of the Pyridazine Scaffold

Executive Summary

This guide details the operational protocols for the nucleophilic aromatic substitution (


) of 3-chloropyridazine. As a "privileged scaffold" in medicinal chemistry, the pyridazine core is ubiquitous in kinase inhibitors, GABA antagonists (e.g., Gabazine), and antihypertensive agents.

While 3-chloropyridazine is structurally simple, its reactivity profile is distinct from pyridines due to the adjacent nitrogen atoms (1,2-diazine). This configuration significantly lowers the energy of the LUMO, making the C3 position highly electrophilic. However, this same feature renders the system prone to hydrolysis and complex solubility behaviors during workup. This note provides robust, self-validating protocols for amination and alkoxylation, supported by mechanistic insights to aid in troubleshooting.

Mechanistic Grounding & Reactivity Profile

The Diazine Advantage

Unlike pyridine, where activation often requires N-oxidation or strong acid catalysis, the pyridazine ring is naturally activated for nucleophilic attack at the 3- and 6-positions.

  • Inductive Effect: The electronegative N1 and N2 atoms withdraw electron density from the ring carbons.

  • Dipole Alignment: The adjacent nitrogens create a strong dipole, leaving the C3 and C6 positions electron-deficient.

  • Alpha-Effect: The repulsion between lone pairs on adjacent nitrogens destabilizes the ground state, effectively lowering the activation energy for the formation of the transition state (Meisenheimer complex).

Reaction Pathway ( )

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The rate-determining step is typically the nucleophilic attack (Addition), followed by the rapid loss of the chloride ion (Elimination).[1]

Key Causality:

  • Why Heat? While activated, the aromaticity of the ring must be temporarily disrupted to form the

    
     hybridized Meisenheimer intermediate. Thermal energy (or microwave irradiation) overcomes this barrier.
    
  • Why Base? To neutralize the HCl byproduct (in aminations) or to generate the stronger nucleophile (alkoxide) in ether synthesis.

Visualization: Mechanism

The following diagram illustrates the critical Meisenheimer complex formation.

SNAr_Mechanism Reactant 3-Chloropyridazine (Electrophile) TS Meisenheimer Complex (Resonance Stabilized Anion) Reactant->TS Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->TS Addition (Rate Limiting) Product 3-Substituted Pyridazine TS->Product Elimination (Fast) LG Chloride Ion (Cl-) TS->LG

Figure 1: The Addition-Elimination pathway. Note that the resonance stabilization of the negative charge on the ring nitrogens is the driving force for the intermediate's stability.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 3-aminopyridazines (e.g., using morpholine, aniline, or alkyl amines). Context: Amination is the most common derivatization. Palladium catalysis (Buchwald-Hartwig) is generally unnecessary for 3-chloropyridazine unless the amine is exceptionally sterically hindered or electron-deficient.

Materials
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Ethanol (EtOH), n-Butanol (n-BuOH), or DMF.

    • Note: Use n-BuOH for higher reflux temperatures (>100°C) if the amine is sluggish.

Step-by-Step Methodology
  • Setup: In a pressure tube (for low-boiling amines) or round-bottom flask (for high-boiling amines), dissolve 3-chloropyridazine in the chosen solvent (0.5 M concentration).

  • Addition: Add the base followed by the amine.

  • Reaction:

    • Thermal: Heat to reflux (80–120°C) for 4–12 hours.

    • Microwave (Recommended): Irradiate at 120–150°C for 20–40 minutes.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). 3-Chloropyridazine is less polar; the product will likely be more polar (lower

    
    ).
    
  • Workup (Critical):

    • Pyridazines are water-soluble.[4] Do not rely on simple aqueous washes if the product is polar.

    • Method: Evaporate the organic solvent in vacuo. Resuspend the residue in EtOAc. Wash with minimal brine. If the product stays in the aqueous layer, perform continuous extraction with DCM or use a "salting out" procedure.

  • Purification: Flash column chromatography (SiO2, Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Alkoxylation (C-O Bond Formation)

Target: Synthesis of 3-alkoxypyridazines.[5][6] Context: Requires a stronger nucleophile (alkoxide). Anhydrous conditions are mandatory to prevent hydrolysis to pyridazin-3(2H)-one.

Materials
  • Substrate: 3-Chloropyridazine (1.0 equiv)

  • Alcohol: Methanol, Ethanol, or Benzyl alcohol (acts as solvent and reagent).

  • Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Sodium metal.

Step-by-Step Methodology
  • Activation: In a flame-dried flask under

    
    , add the alcohol (anhydrous). Carefully add NaH portion-wise at 0°C. Stir until gas evolution ceases (formation of sodium alkoxide).
    
  • Addition: Add 3-chloropyridazine (solid or dissolved in minimal dry THF) to the alkoxide solution.

  • Reaction: Warm to Room Temperature (RT). If no reaction after 1 hour, heat to 60°C.

    • Warning: Excessive heat with hydroxide traces (wet solvent) leads to hydrolysis.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (x3). Dry organics over

    
    .[7]
    
  • Purification: Recrystallization is often sufficient; otherwise, silica chromatography (Hexane/EtOAc).

Data Summary & Optimization Logic

Solvent & Base Selection Matrix
ParameterCondition A (Mild)Condition B (Aggressive)Application
Solvent Ethanol / IsopropanolDMSO / NMP / DMFProtic solvents stabilize the leaving group (Cl-); Polar aprotic accelerate the attack.
Base

/ DIPEA

/ NaH
Carbonates for phenols/thiols; Hydrides for alcohols.
Temp 80°C (Reflux)120-160°C (Microwave)Use MW for sterically hindered nucleophiles.
Optimization Workflow

Use the following logic tree to determine the optimal path for your specific nucleophile.

Optimization_Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (Primary/Secondary) Type->Amine Alcohol Alcohol/Phenol Type->Alcohol Amine_Cond Is it hindered? Amine->Amine_Cond Alc_Cond Requires Deprotonation Alcohol->Alc_Cond Method_A Method A: EtOH, Reflux, Et3N Amine_Cond->Method_A No Method_B Method B: DMSO, 120°C (MW), K2CO3 Amine_Cond->Method_B Yes Method_C Method C: NaH, Dry THF/Alcohol, 0°C->RT Alc_Cond->Method_C

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and acidity.

Troubleshooting & Critical Controls

The Hydrolysis Pitfall

The most common failure mode is the conversion of 3-chloropyridazine to pyridazin-3(2H)-one (tautomer of 3-hydroxypyridazine).

  • Cause: Presence of water in the reaction mixture, especially when using strong bases (NaH, NaOH) or hygroscopic solvents (DMF).

  • Diagnosis: Appearance of a highly polar, UV-active spot at the baseline of the TLC (in 50% EtOAc/Hex).

  • Prevention: Use anhydrous solvents for alkoxylations. For aminations, use excess amine rather than hydroxide bases.

Regioselectivity (If using 3,6-Dichloropyridazine)

If your starting material is 3,6-dichloropyridazine:

  • The first substitution is facile and occurs at ~80°C.

  • The second substitution (to replace the remaining Cl) requires significantly higher energy (140-160°C) because the ring has been deactivated by the electron-donating nature of the first nucleophile (amine/alkoxy).

References

  • BenchChem. Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (Adapted for general chloropyridazine amination).

  • Royal Society of Chemistry (RSC). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. (Detailed microwave protocols).

  • National Institutes of Health (NIH) - PubChem. 3-Chloropyridazine Compound Summary. (Physical properties and safety data).

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (General reactivity of diazines). Note: Standard textbook reference for mechanistic grounding.
  • ResearchGate.Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (Suzuki vs

    
     comparison).
    
    

Sources

Method

Application Notes and Protocols for 3-Chloro-6-(2-methylbenzyl)pyridazine as a Kinase Inhibitor Intermediate

Introduction: The Pyridazine Scaffold in Modern Kinase Inhibitor Design The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, recognized for its significant role in the development of targeted therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Modern Kinase Inhibitor Design

The pyridazine moiety is a "privileged scaffold" in medicinal chemistry, recognized for its significant role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capability, make it an ideal anchor for molecules designed to interact with the ATP-binding site of kinases.[2] The two adjacent nitrogen atoms of the pyridazine ring can form critical hydrogen bond interactions with the "hinge region" of the kinase, a structurally conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors, effectively competing with endogenous ATP and modulating signal transduction.[3]

The 3-chloro-6-substituted pyridazine framework, and specifically 3-Chloro-6-(2-methylbenzyl)pyridazine, represents a versatile and strategically important intermediate in the synthesis of diverse kinase inhibitor libraries. The chlorine atom at the 3-position serves as a reactive handle for introducing a variety of substituents through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This allows for the systematic exploration of the solvent-exposed region of the ATP pocket, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. The (2-methylbenzyl) group at the 6-position provides a foundational lipophilic interaction within the kinase active site, contributing to the overall binding affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 3-Chloro-6-(2-methylbenzyl)pyridazine as a key intermediate. It details a validated synthetic protocol, subsequent derivatization strategies, and the underlying scientific rationale for its use in targeting critical signaling pathways implicated in oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

PropertyExpected Value/CharacteristicRationale / Comparative Data
Molecular Formula C₁₂H₁₁ClN₂Based on chemical structure.
Molecular Weight 218.68 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidSimilar to 3-chloro-6-methylpyridazine (mp 58-62 °C) and other substituted chloropyridazines.
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF)Expected behavior for an aryl chloride of this nature.
¹H NMR Aromatic protons (7.0-8.0 ppm), benzyl CH₂ (approx. 4.2 ppm), methyl CH₃ (approx. 2.3 ppm)Characteristic shifts for the respective functional groups.
¹³C NMR Aromatic carbons (120-160 ppm), benzyl CH₂ (approx. 35-40 ppm), methyl CH₃ (approx. 19-22 ppm)Characteristic shifts for the respective functional groups.
Mass Spectrometry M+ peak at m/z 218, M+2 peak at m/z 220 (approx. 3:1 ratio)Characteristic isotopic pattern for a monochlorinated compound.

Synthetic Protocol: From β-Ketoacid to Key Intermediate

The synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine is most effectively achieved through a two-step sequence starting from a suitable β-ketoacid. This pathway involves the formation of a pyridazinone ring system, followed by a chlorination reaction.

Synthetic_Pathway cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination Ketoacid 3-(2-methylbenzoyl)propanoic acid Pyridazinone 6-(2-methylbenzyl)-3(2H)-pyridazinone Ketoacid->Pyridazinone Condensation Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Pyridazinone Solvent1 Ethanol, Reflux Solvent1->Pyridazinone Pyridazinone_ref 6-(2-methylbenzyl)-3(2H)-pyridazinone ChlorinatingAgent Phosphorus Oxychloride (POCl₃) FinalProduct 3-Chloro-6-(2-methylbenzyl)pyridazine ChlorinatingAgent->FinalProduct Solvent2 Reflux Solvent2->FinalProduct Pyridazinone_ref->FinalProduct Deoxychlorination

Synthetic workflow for 3-Chloro-6-(2-methylbenzyl)pyridazine.
Part 1: Synthesis of 6-(2-methylbenzyl)-3(2H)-pyridazinone

This step involves the cyclocondensation of 3-(2-methylbenzoyl)propanoic acid with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable pyridazinone ring.[5]

Materials:

  • 3-(2-methylbenzoyl)propanoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-(2-methylbenzoyl)propanoic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of ketoacid).

  • To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 6-(2-methylbenzyl)-3(2H)-pyridazinone as a solid. The product can be used in the next step without further purification if TLC shows high purity.

Part 2: Synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine

The pyridazinone is converted to the target 3-chloro intermediate via a deoxychlorination reaction using phosphorus oxychloride (POCl₃).[6][7]

Materials:

  • 6-(2-methylbenzyl)-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)

  • Magnetic stirrer with heating mantle

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas. POCl₃ is corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask, add 6-(2-methylbenzyl)-3(2H)-pyridazinone (1.0 eq).

  • Slowly add phosphorus oxychloride (5-10 eq) to the flask at room temperature with stirring.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The solid should dissolve to form a clear solution. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-Chloro-6-(2-methylbenzyl)pyridazine.

Application in Kinase Inhibitor Synthesis: Cross-Coupling Strategies

The 3-chloro atom on the pyridazine ring is the key functional group for diversification. It is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or amino moieties that are crucial for kinase binding and achieving desired pharmacological profiles.

Application_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_final Final Kinase Inhibitor Scaffolds Intermediate 3-Chloro-6-(2-methylbenzyl)pyridazine Suzuki_Reagents Ar-B(OH)₂ or Ar-B(pin) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Intermediate->Suzuki_Reagents C-C Bond Formation Buchwald_Reagents R¹R²NH Pd Pre-catalyst Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu) Intermediate->Buchwald_Reagents C-N Bond Formation Suzuki_Product 3-Aryl/Heteroaryl-6-(2-methylbenzyl)pyridazine Suzuki_Reagents->Suzuki_Product Kinase_Inhibitor Diverse Library of Potential Kinase Inhibitors Suzuki_Product->Kinase_Inhibitor Buchwald_Product 3-Amino-6-(2-methylbenzyl)pyridazine Buchwald_Reagents->Buchwald_Product Buchwald_Product->Kinase_Inhibitor Signaling_Pathway cluster_pathway Kinase-Driven Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_Cascade->Proliferation CDK_Pathway Cell Cycle Progression (e.g., CDK2, CDK4) CDK_Pathway->Proliferation Inhibitor Pyridazine-Based Kinase Inhibitor Inhibitor->MAPK_Cascade Inhibition Inhibitor->CDK_Pathway Inhibition

Sources

Application

synthesis of agrochemical fungicides using benzylpyridazine intermediates

Application Note: Synthesis of Benzylpyridazine Fungicides (Mitochondrial Complex I Inhibitors) Executive Summary & Scientific Rationale This guide details the synthesis and optimization of benzylpyridazine derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzylpyridazine Fungicides (Mitochondrial Complex I Inhibitors)

Executive Summary & Scientific Rationale

This guide details the synthesis and optimization of benzylpyridazine derivatives, a critical class of agrochemical fungicides and acaricides typified by Pyridaben . These compounds function as high-affinity inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[1][2][3]

The Mechanism of Action (MoA): The efficacy of this scaffold relies on the 2-tert-butyl-3(2H)-pyridazinone core acting as a polar anchor, while the 4-tert-butylbenzyl moiety penetrates the deep hydrophobic channel of the Complex I Q-site.[1][2][3] This competitively displaces ubiquinone, shutting down electron transport and ATP synthesis in fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[3]

Why This Protocol? Traditional synthesis routes often utilize toxic hydrogen sulfide (H₂S) or sodium hydrosulfide (NaSH) to introduce the sulfur linker.[1] This guide presents a "Green" Thioetherification Protocol using thiourea, which eliminates toxic gas evolution and improves yield.[3]

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we deconstruct the target molecule (Pyridaben analog) into two primary modules: the Pyridazinone Core and the Lipophilic Tail .

Strategic Disconnections:

  • C-S Bond Formation: The final assembly involves a nucleophilic substitution (S_NAr) of a chlorine atom on the pyridazinone ring by a benzyl mercaptan.

  • Heterocycle Formation: The pyridazinone core is constructed via a condensation-cyclization between mucochloric acid and a hydrazine derivative.[1][2][3]

Retrosynthesis Target Target: Pyridaben Analog (Benzylpyridazine) Core Core Intermediate: 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone Target->Core S_NAr Coupling Tail Lipophilic Tail: 4-tert-butylbenzyl mercaptan Target->Tail S_NAr Coupling Muco Mucochloric Acid Core->Muco Cyclization Hydrazine tert-Butylhydrazine HCl Core->Hydrazine Cyclization BenzylCl 4-tert-Butylbenzyl chloride Tail->BenzylCl Thiolation Thiourea Thiourea Tail->Thiourea Isothiouronium Intermediate

Figure 1: Retrosynthetic disconnection showing the modular assembly of the pyridazinone core and the benzyl tail.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Pyridazinone Core

Objective: Synthesize 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone. Criticality: This step establishes the heterocyclic scaffold.[3] Temperature control is vital to prevent regioisomeric byproducts.[1][3]

Reagents:

  • Mucochloric acid (1.0 eq)[1][2]

  • tert-Butylhydrazine hydrochloride (1.0 eq)[1][2][3]

  • Solvent: Water/Ethanol (1:1 v/v)[1][2]

  • Catalyst: Conc. HCl (trace)[1][2]

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 16.9 g (0.1 mol) of mucochloric acid in 100 mL of water/ethanol mixture.

  • Addition: Cool the solution to 15°C . Slowly add tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) portion-wise over 20 minutes. Caution: Exothermic.[1][2][3]

  • Cyclization: Heat the mixture to reflux (approx. 85°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][3] The spot for mucochloric acid (Rf ~0.[3]2) should disappear, replaced by the product (Rf ~0.6).

  • Isolation: Cool to room temperature, then to 4°C. The product will crystallize as pale yellow needles.

  • Purification: Filter the solid, wash with cold 50% ethanol, and dry under vacuum.

    • Yield: ~85-90%[1][2][3]

    • Melting Point: 63-65°C[1][2][3][4]

Phase 2: The "Green" Thioetherification (Coupling)

Objective: Couple the core with the benzyl moiety using a thiourea intermediate to avoid handling toxic H₂S gas.

Reagents:

  • Core Intermediate (from Phase 1) (1.0 eq)[1][2]

  • 4-tert-butylbenzyl chloride (1.1 eq)[1][2][3]

  • Thiourea (1.2 eq)[1][2]

  • Base: NaOH (2.5 eq, 10% aq solution)

  • Phase Transfer Catalyst (PTC): TBAB (Tetrabutylammonium bromide, 0.05 eq)[1][2]

  • Solvent: Toluene/Water biphasic system[1][2]

Protocol:

  • Isothiouronium Salt Formation:

    • In a reaction vessel, combine 4-tert-butylbenzyl chloride and thiourea in ethanol (50 mL). Reflux for 2 hours.

    • Checkpoint: The solution typically turns clear then precipitates the white isothiouronium salt.

  • In-Situ Hydrolysis & Coupling:

    • Add the Core Intermediate (Phase 1 product) and Toluene (100 mL) to the vessel.

    • Add the PTC (TBAB).

    • Slowly add the 10% NaOH solution dropwise at 25°C.

    • Mechanism:[1][2][5][6] NaOH hydrolyzes the isothiouronium salt to release the thiolate anion in situ, which immediately attacks the 5-position of the pyridazinone ring.

  • Reaction: Stir vigorously at 50-60°C for 3-5 hours.

    • Visual Cue: The organic layer will darken slightly as the thioether forms.

  • Work-up:

    • Separate the phases. Wash the organic (Toluene) layer with water (2x), then Brine (1x).[1]

    • Dry over anhydrous MgSO₄.[1][3]

    • Evaporate solvent to yield a viscous oil or solid.[1][3]

  • Recrystallization: Recrystallize from Isopropanol/Hexane to obtain white crystals.

Workflow cluster_conditions Critical Parameters Start Start: Benzyl Chloride + Thiourea Step1 Reflux (EtOH) 2 hrs Start->Step1 Inter Isothiouronium Salt (In-situ) Step1->Inter Step2 Add Core + NaOH + PTC Inter->Step2 Step3 Biphasic Stirring 50°C, 4 hrs Step2->Step3 Workup Phase Separation & Wash Step3->Workup Final Product: Pyridaben Analog Workup->Final

Figure 2: Workflow for the "Green" one-pot coupling reaction avoiding H2S gas generation.

Optimization & Troubleshooting Data

The following data summarizes solvent and base screening for the coupling step (Phase 2).

Solvent SystemBaseTemp (°C)Yield (%)Notes
DMFK₂CO₃8065%Difficult work-up; dimer formation observed.[1][2][3]
THFNaH0 -> 2572%High moisture sensitivity; dangerous reagents.[1][2][3]
Toluene/Water NaOH + TBAB 50 92% Recommended. Clean conversion, easy separation.[1][3]
EthanolEt₃NReflux55%Slow reaction; incomplete conversion.[1][3]

Common Issues:

  • Regioisomerism: Attack at the 4-position (instead of 5) is rare due to steric hindrance from the tert-butyl group on the nitrogen, but can occur if the temperature exceeds 100°C.[1]

  • Hydrolysis: If NaOH concentration is too high (>20%), the chlorine on the pyridazinone may hydrolyze to a hydroxyl group (inactive). Keep NaOH dilute (10%).[1][3]

Characterization & Validation

To validate the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one :

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.76 (s, 1H, H-6 of pyridazine ring) – Diagnostic Singlet.[1][2]

    • δ 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H) – Benzyl aromatic system.[1][2][3]

    • δ 4.25 (s, 2H, S-CH₂).[1][2][3]

    • δ 1.63 (s, 9H, N-tBu).[1][2][3]

    • δ 1.31 (s, 9H, Benzyl-tBu).[1][2][3]

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.[1][3]

    • Mobile Phase: Acetonitrile/Water (85:15).[1][3]

    • Retention Time: ~8.5 min (highly lipophilic).[1][3]

References

  • Review on Pyridaben Synthesis: Chen, X., Pan, L., & Hu, D. (2022).[3] An overview on the green synthesis and removal methods of pyridaben. Frontiers in Chemistry, 10. Link

  • Mitochondrial Complex I Inhibition: Navarro, A., & Boveris, A. (2010).[3][7] Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity.[5][7] Journal of Bioenergetics and Biomembranes, 42, 405–412. Link

  • Pyridazinone Synthesis Protocols: BenchChem Application Notes. (2025).[1][3][5][8][9] Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives. Link

  • Structure-Activity Relationships: Miyoshi, H. (1998).[1][2][3][10] Structure–activity relationships of some complex I inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1364(2), 236-244.[1][2][3] Link

  • Fungicide Resistance & MoA: Bromley, M., et al. (2016).[1][3] Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi.[11] PLOS ONE, 11(7).[1][3] Link[1][2]

Sources

Method

Application Notes & Protocols: Strategic Functionalization of the 3-Chloro Position in Pyridazine Rings

Introduction: The Pyridazine Scaffold in Modern Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by a π-deficient system, impart a range of biological activities and make it a versatile building block for drug discovery.[2] Pyridazine derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anticancer, and antihypertensive agents.[1][3]

The functionalization of the pyridazine ring is crucial for modulating its physicochemical properties and biological targets. The 3-chloro-substituted pyridazine, in particular, serves as a key intermediate, offering a reactive handle for the introduction of diverse molecular complexity. The electron-withdrawing nature of the two adjacent nitrogen atoms activates the chlorine atom for displacement, making it an excellent substrate for various synthetic transformations.[4][5]

This guide provides an in-depth exploration of the primary methodologies for the functionalization of the 3-chloro position on the pyridazine ring. We will delve into the mechanistic underpinnings of classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for researchers in synthetic and medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): A Fundamental Approach

The inherent electron deficiency of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity is particularly pronounced at the positions ortho and para to the ring nitrogens (the 3- and 6-positions), where the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto an electronegative nitrogen atom.[6] The reaction proceeds via a two-step addition-elimination mechanism.[7][8]

Causality Behind the SNAr Mechanism
  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro leaving group. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate where the ring's aromaticity is temporarily broken.[6][8]

  • Stabilization: The anionic intermediate is stabilized by resonance. For attack at the 3-position, a key resonance structure places the negative charge directly on the adjacent nitrogen atom (N2), which is highly favorable due to nitrogen's electronegativity.[6]

  • Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyridazine ring is restored to yield the substituted product.[7]

Visualization: SNAr Mechanism on 3-Chloropyridazine

G cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination & Aromatization (Fast) Start 3-Chloropyridazine + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Anionic, Non-aromatic) Start->Intermediate Addition Resonance Resonance Stabilization (Negative charge on N2) Intermediate->Resonance Resonance Intermediate_2 Meisenheimer-like Intermediate End 3-Substituted Pyridazine + Cl⁻ Intermediate_2->End Loss of Cl⁻

Caption: The Addition-Elimination Mechanism of SNAr.

Application Protocol 1: Selective Mono-Amination of 3,6-Dichloropyridazine

A common and highly useful starting material is 3,6-dichloropyridazine. Due to the symmetrical nature and electronic activation at both positions, selective mono-functionalization can be achieved under controlled conditions. This protocol details a microwave-assisted method for the synthesis of 3-amino-6-chloropyridazine, a versatile building block for further diversification.[9]

Protocol Details:

ParameterValue
Reaction Selective Nucleophilic Amination
Substrate 3,6-Dichloropyridazine (1.5 g)
Nucleophile Ammonium Hydroxide Solution (5 mL, 28-30% NH₃ content)
Vessel 20 mL thick-wall borosilicate glass vial
Method Microwave Irradiation
Power 300W (dynamic mode)
Temperature 120 °C
Time 30 minutes
Yield 87%

Step-by-Step Methodology:

  • Reaction Setup: To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).[9]

  • Reagent Addition: Carefully add 5 mL of concentrated ammonium hydroxide solution (28-30% NH₃ content) to the vial.[9]

  • Sealing: Securely seal the vial with a lid.

  • Microwave Irradiation: Place the vial in a CEM Discover S-Class microwave reactor (or equivalent). Irradiate the mixture for 30 minutes at a constant temperature of 120 °C (300W power).[9]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. A precipitate will have formed.

  • Isolation: Filter the solid precipitate and wash it with a cold mixture of ethyl acetate:hexane (3:7).

  • Drying: Dry the resulting light yellowish-white solid to obtain 3-amino-6-chloropyridazine (yield: 87%). The product is typically of high purity and requires no further purification.[9]

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for a range of strong nucleophiles, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heteroaryl halides, offering a broader substrate scope and milder reaction conditions.[10][11] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the direct installation of aryl, alkyl, alkynyl, and amino groups onto the pyridazine core.[12]

The general workflow involves an inert atmosphere, a palladium source (precatalyst), a specialized ligand to facilitate the catalytic cycle, a base, and an appropriate solvent system.

Visualization: General Workflow for Cross-Coupling

G A Reaction Setup B Inert Atmosphere Purge (e.g., Argon/Nitrogen) A->B C Reagent Addition (Substrate, Coupling Partner, Base, Solvent) B->C D Catalyst & Ligand Addition C->D E Heating & Stirring (Conventional or Microwave) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for cross-coupling.

2.1 Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[11][13]

The Catalytic Cycle: The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds across the C-Cl bond of the 3-chloropyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step.[11]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Visualization: Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Pyridazinyl)(Cl) pd0->pd2_halide Oxidative Addition pd2_aryl L₂Pd(II)(Pyridazinyl)(Ar) pd2_halide->pd2_aryl Transmetalation (Ar-B(OR)₂ + Base) pd2_aryl->pd0 Reductive Elimination product 3-Aryl-pyridazine pd2_aryl->product

Caption: Key steps of the Suzuki-Miyaura reaction.

Application Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol describes the Suzuki coupling of 3-amino-6-chloropyridazine (synthesized in Protocol 1) with an arylboronic acid.[9]

Protocol Details:

ParameterValue
Reaction Suzuki-Miyaura C-C Coupling
Substrate 3-Amino-6-chloropyridazine (1 mmol)
Coupling Partner Aryl/Heteroarylboronic Acid (1.2 equiv.)
Catalyst e.g., Pd(PPh₃)₄ (5 mol%)
Base e.g., Na₂CO₃ (1.5 equiv.)
Solvent e.g., DME/H₂O (4:1, 2 mL)
Method Microwave Irradiation (300W)
Temperature 100 °C
Time 10 minutes

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL thick-wall borosilicate glass vial, add 3-amino-6-chloropyridazine (1 mmol), the desired arylboronic acid (1.2 equiv.), base (1.5 equiv.), and the palladium catalyst.[9][14]

  • Solvent Addition: Add 2 mL of the solvent mixture.

  • Degassing: Degas the mixture by bubbling nitrogen through it for 5 minutes, then seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and pre-stir for 1 minute. Irradiate the mixture for 10 minutes at the specified temperature.[9]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

2.2 Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[10] This reaction has largely replaced harsher classical methods and offers exceptional functional group tolerance.[10]

The Catalytic Cycle: The mechanism is similar to the Suzuki coupling but differs in the transmetalation step.

  • Oxidative Addition: Pd(0) inserts into the pyridazine C-Cl bond.[15]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[10]

  • Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[15]

Visualization: Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd2_halide L₂Pd(II)(Pyridazinyl)(Cl) pd0->pd2_halide Oxidative Addition pd2_amido L₂Pd(II)(Pyridazinyl)(NR¹R²) pd2_halide->pd2_amido Amine Binding & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination product 3-Amino-pyridazine pd2_amido->product

Caption: Key steps of the Buchwald-Hartwig amination.

Application Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of 3-chloropyridazine, adaptable for various primary and secondary amines.[12][16]

Protocol Details:

ParameterValue
Reaction Buchwald-Hartwig C-N Coupling
Substrate 3-Chloropyridazine (1.0 equiv.)
Coupling Partner Primary or Secondary Amine (1.2 equiv.)
Precatalyst Pd₂(dba)₃ (2 mol%)
Ligand e.g., RuPhos or XPhos (4 mol%)
Base LiHMDS (2.5 equiv.)
Solvent Anhydrous THF or Toluene
Temperature 65 - 110 °C
Time 16 - 24 hours

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.5 equiv).[16]

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., THF), followed by 3-chloropyridazine (1.0 equiv.) and the amine (1.2 equiv.).[16]

  • Heating: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

2.3 Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[17]

Application Protocol 4: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for coupling 3-chloropyridazine with a terminal alkyne.[17]

Protocol Details:

ParameterValue
Reaction Sonogashira C-C Coupling
Substrate 3-Chloropyridazine (1.0 equiv.)
Coupling Partner Terminal Alkyne (1.2 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst Copper(I) Iodide (CuI, 4 mol%)
Base Triethylamine (Et₃N, 2.0 equiv.)
Solvent THF or DMF
Temperature Room Temperature to 100 °C
Time 2 - 24 hours

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chloropyridazine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) co-catalyst (CuI), and a base (e.g., triethylamine).[17]

  • Heating: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[17]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired 3-alkynylpyridazine.

References

Sources

Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Benzylpyridazine Derivatives

For: Researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

I. Executive Summary: Accelerating Heterocyclic Chemistry

Pyridazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The introduction of a benzyl group to the pyridazine scaffold is a key step in developing new therapeutic candidates, known for their potential applications as antimicrobial, anticancer, and neuroactive agents.[3][4][5][6][7] Traditional synthetic routes to these compounds often involve lengthy reaction times, high energy consumption, and the formation of undesirable byproducts.

This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a green and highly efficient technology, to the synthesis of benzylpyridazine derivatives.[8][9][10] By leveraging the principles of direct, volumetric heating through microwave irradiation, these protocols dramatically reduce reaction times from hours to minutes, improve reaction yields, and enhance product purity.[11] We will focus on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, providing a detailed, step-by-step protocol that is both reliable and easily adaptable for the synthesis of diverse compound libraries.

II. The Science of Microwave-Assisted Synthesis

Conventional heating relies on the slow, inefficient transfer of energy from an external source through the vessel walls to the reaction mixture.[12] This process creates a significant temperature gradient, where the walls are hotter than the bulk solution, potentially leading to side reactions and decomposition.

Microwave synthesis fundamentally changes how energy is delivered. It utilizes the ability of a solvent or reactant to absorb microwave energy and convert it into heat.[10][13] This heating occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like those in many common organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates friction, which generates heat instantly and uniformly throughout the reaction medium.[11][12][14]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[10][11]

This direct "in-core" heating mechanism provides rapid, uniform, and highly efficient energy transfer, allowing reactions to reach target temperatures in seconds and often enabling access to chemical transformations not possible with conventional heating.[11][12]

cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (MAOS) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Slow Transfer ReactionMix_Conv Reaction Mixture VesselWall->ReactionMix_Conv Inefficient Heating (Temperature Gradient) MicrowaveSource Microwave Source PolarMolecules Polar Molecules (Solvent/Reagents) MicrowaveSource->PolarMolecules Direct Energy Absorption (Dipolar Polarization) ReactionMix_MW Reaction Mixture PolarMolecules->ReactionMix_MW Rapid, Volumetric Heating (Uniform Temperature)

Caption: Contrasting conventional and microwave heating mechanisms.

III. Core Strategy: Microwave-Enhanced Suzuki-Miyaura Cross-Coupling

The formation of the critical carbon-carbon bond between the benzyl and pyridazine moieties is efficiently achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[15][16][17] This reaction has become a cornerstone of modern synthetic chemistry due to its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyridazine.

  • Transmetalation: The benzyl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The desired benzylpyridazine product is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Microwave irradiation dramatically accelerates this process.[18][19] The rapid heating ensures that the catalyst remains highly active, often reducing the required catalyst loading and significantly shortening the time needed to complete the reaction, thereby minimizing the formation of decomposition products.[15]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation OxAdd->Trans Product R¹-R² (Benzylpyridazine) Catalyst_Regen Pd(0)L₂ Trans->Catalyst_Regen Reductive Elimination Waste [X-B(OH)₂]- ArylHalide Chloropyridazine (R¹-X) BoronicAcid Benzylboronic Acid (R²-B(OH)₂) + Base

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Chloro-6-(2-methylbenzyl)pyridazine synthesis

Technical Support Center: Synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine Executive Summary: The Mono-Substitution Challenge Synthesizing 3-Chloro-6-(2-methylbenzyl)pyridazine requires desymmetrizing 3,6-dichloropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Chloro-6-(2-methylbenzyl)pyridazine

Executive Summary: The Mono-Substitution Challenge

Synthesizing 3-Chloro-6-(2-methylbenzyl)pyridazine requires desymmetrizing 3,6-dichloropyridazine. The core challenge is selectivity . Standard nucleophilic substitutions (e.g., Grignard) often result in:

  • Bis-substitution: Formation of the 3,6-bis(2-methylbenzyl) adduct.

  • Ring Addition: Attack at the C4/C5 positions leading to dihydropyridazines.

  • Homocoupling: Dimerization of the benzyl reagent (1,2-bis(2-methylphenyl)ethane).

Recommendation: Abandon direct Grignard/Lithium displacement in favor of Negishi Cross-Coupling . This method utilizes organozinc reagents, which are soft nucleophiles that tolerate the electrophilic pyridazine ring, preventing ring-opening and ensuring high mono-selectivity.

Core Protocol: The Negishi "Gold Standard"

This protocol is designed to maximize mono-substitution yield (>75%) while minimizing homocoupling.

Phase A: Preparation of (2-Methylbenzyl)zinc Bromide

Note: Commercial benzyl zinc reagents degrade. Fresh preparation is critical for high yield.

  • Activation: In a dry Schlenk flask under Argon, add Zinc dust (1.5 equiv) and heat to 65°C under vacuum for 10 min. Cool to RT, backfill with Ar.

  • Activation Wash: Add dry THF (0.5 mL/mmol Zn) and 1,2-dibromoethane (5 mol%). Heat to reflux for 1 min. Cool. Add TMSCl (1 mol%). Stir 5 min.

  • Insertion: Add 2-methylbenzyl bromide (1.0 equiv) dropwise in THF. Stir at RT for 2–4 hours.

    • Checkpoint: The grey suspension should turn to a clear/slightly cloudy supernatant. Titrate using iodine to confirm concentration (Target: >0.8 M).

Phase B: The Cross-Coupling
ParameterSpecificationRationale
Limiting Reagent 3,6-Dichloropyridazine (1.0 equiv)Excess electrophile discourages bis-substitution.
Nucleophile (2-Methylbenzyl)ZnBr (0.9 equiv)Using a slight deficit of the zinc reagent prevents over-reaction.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Robust Pd(0) source. Pd(dppf)Cl₂ is a valid alternative if sterics are an issue.
Solvent THF (Anhydrous)Essential for zinc reagent stability.
Temperature 25°C → 50°CStart mild to initiate catalytic cycle; heat only if conversion stalls.

Step-by-Step:

  • Dissolve 3,6-dichloropyridazine (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv) in dry THF.

  • Add the fresh (2-methylbenzyl)zinc bromide solution (0.9 equiv) dropwise over 30 minutes at RT.

  • Critical: Monitor by TLC/LCMS after 1 hour.

    • If SM remains: Add another 0.1 equiv of Zn reagent.

    • If bis-product forms: Stop addition immediately.

  • Quench: Add sat. NH₄Cl solution. Extract with EtOAc.[1]

Troubleshooting Guide

Issue 1: Low Yield (<40%) with Significant Starting Material Recovered

  • Diagnosis: Catalyst poisoning or inactive Zinc reagent.

  • Solution:

    • Zinc Quality: Did you activate the Zn dust? Unactivated Zn fails to insert into the benzyl bromide.

    • Moisture: Benzyl zinc reagents protonate instantly with water to form o-xylene. Ensure all glassware is flame-dried.

    • Catalyst: If the reaction solution turns black (Pd precipitation) early, add PPh₃ (10 mol%) to stabilize the catalyst.

Issue 2: High Levels of Bis-Coupled Product (3,6-di-substituted)

  • Diagnosis: Localized high concentration of nucleophile.

  • Solution:

    • Reverse Addition: Do NOT add the pyridazine to the zinc reagent. You must add the Zinc reagent TO the pyridazine .

    • Slow Addition: Use a syringe pump for the zinc reagent addition (e.g., 1 mL/min).

Issue 3: Formation of Homocoupled Dimer (1,2-bis(2-methylphenyl)ethane)

  • Diagnosis: Slow transmetallation or oxidative addition.

  • Solution:

    • Solvent Switch: Switch from pure THF to THF/NMP (4:1) . Polar co-solvents accelerate the rate of cross-coupling relative to homocoupling.

    • Temperature: Lower the reaction temperature to 0°C during addition, then warm to RT.

Visual Workflows

Figure 1: Synthetic Decision Tree

Use this logic to validate your route choice before starting.

DecisionTree Start Start: 3,6-Dichloropyridazine Reagent Select Nucleophile Start->Reagent Grignard Grignard (MgBr) Reagent->Grignard Low Cost / High Risk Zinc Organozinc (ZnBr) Reagent->Zinc Recommended Boron Boronic Ester (Bpin) Reagent->Boron Alternative Grignard_Result Risk: Ring Opening / Bis-sub Yield: Low-Moderate Grignard->Grignard_Result Zinc_Result Negishi Coupling Yield: High (>75%) Selectivity: Excellent Zinc->Zinc_Result Boron_Result Suzuki Coupling Risk: Protodeboronation Yield: Moderate Boron->Boron_Result

Caption: Decision matrix for functionalizing electron-deficient heterocycles. Negishi (Green) offers the best balance of reactivity and selectivity.

Figure 2: Troubleshooting the Negishi Cycle

Identify where your reaction is stalling.

NegishiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 3,6-Dichloropyridazine TransMet Transmetallation (Ar-Pd-Bn) OxAdd->TransMet + (2-MeBn)ZnBr RedElim Reductive Elimination (Product Release) TransMet->RedElim Side_Homo Side Reaction: Homocoupling TransMet->Side_Homo Slow Reaction Rate Side_Hydro Side Reaction: Protonation (Wet Solvent) TransMet->Side_Hydro Water Present RedElim->Pd0

Caption: The catalytic cycle. Red boxes indicate failure modes caused by moisture or slow kinetics.

Frequently Asked Questions (FAQ)

Q1: Can I use the Suzuki coupling instead? A: Yes, but with caveats. Benzylic boronic acids are prone to protodeboronation (losing the boron group) under the basic aqueous conditions required for Suzuki. If you must use Suzuki, use Pd(dppf)Cl₂ with K₃PO₄ in Dioxane/Water (9:1) and keep the temperature below 80°C [1].

Q2: Why not just use the Grignard reagent at -78°C? A: Pyridazines are "π-deficient" and act like electron sinks. Grignard reagents often attack the C=N bond (addition) rather than displacing the chloride (substitution). Even at -78°C, you will likely observe the formation of dihydro-pyridazine byproducts which require an oxidative workup (e.g., DDQ) to restore aromaticity, adding a step and lowering yield [2].

Q3: My product is turning brown on the bench. Is it stable? A: Chloropyridazines are moderately stable but can hydrolyze to pyridazinones (C=O species) upon prolonged exposure to moisture and acid. Store the purified compound at -20°C under Argon. Avoid acidic workups (e.g., 1M HCl washes); use sat. NH₄Cl or EDTA solution instead.

Q4: How do I remove the excess zinc salts during workup? A: Zinc salts can form emulsions. Wash the organic layer with a 10% aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA. This chelates the zinc and clarifies the layers.

References

  • Knochel, P., et al. (2011).[2] "Cross-Coupling of Benzylic Zinc Reagents." Chemical Communications.[3]

  • Sherif, M. H., et al. (2010).[4] "Chemical Studies on 3,6-Dichloropyridazine." Journal of American Science.[4]

  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines." BenchChem Technical Guides.

  • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides." Journal of the American Chemical Society.[5][6]

Sources

Optimization

removing regioisomers in substituted pyridazine purification

Technical Support Center: Pyridazine Chemistry & Purification Topic: Removal of Regioisomers in Substituted Pyridazine Synthesis Ticket ID: PYR-ISO-001 Status: Open Responder: Senior Application Scientist, Separation Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridazine Chemistry & Purification Topic: Removal of Regioisomers in Substituted Pyridazine Synthesis Ticket ID: PYR-ISO-001 Status: Open Responder: Senior Application Scientist, Separation Technologies

Executive Summary

Pyridazine (1,2-diazine) functionalization presents a unique "N-N bond paradox." The adjacent nitrogen atoms create a highly electron-deficient ring that is prone to nucleophilic attack, yet they often activate multiple positions simultaneously, leading to stubborn regioisomeric mixtures (e.g., N1- vs. N2-alkylation or C3- vs. C6-substitution).

This guide addresses the identification, prevention, and removal of these isomers. Unlike standard aromatics, pyridazine isomers often possess nearly identical polarities, rendering standard Flash Column Chromatography (FCC) ineffective. We prioritize Supercritical Fluid Chromatography (SFC) and kinetic control strategies over brute-force separation.

Part 1: Strategic Synthesis (Prevention Protocol)

Before attempting purification, verify if the regioisomer formation can be suppressed upstream. The most common source of inseparable mixtures is the non-selective nucleophilic substitution of 3,6-dichloropyridazine.

Workflow: Regioselectivity Control in 3,6-Dichloropyridazine

RegioControl Start Starting Material: 3,6-Dichloropyridazine Reaction Nucleophilic Substitution (S_NAr) Start->Reaction PathA Path A: Standard Heating (Reflux) Reaction->PathA PathB Path B: Microwave Irradiation (Controlled Energy) Reaction->PathB Mix Outcome: Mixture of Mono- & Di-substituted products PathA->Mix Thermal equilibration Pure Outcome: High Selectivity for Mono-substituted Product PathB->Pure Kinetic control (e.g., 120°C, 30 min)

Figure 1: Kinetic control via microwave irradiation significantly reduces over-substitution compared to standard thermal reflux.

Key Mechanistic Insight: In the amination of 3,6-dichloropyridazine, the first substitution deactivates the ring toward the second attack. However, under prolonged thermal reflux (Path A), the energy barrier for the second substitution is overcome, yielding a mixture. Microwave irradiation (Path B) allows for precise "pulse" heating, stopping the reaction at the mono-substituted stage (e.g., 3-amino-6-chloropyridazine) with yields up to 87% without requiring complex purification [1].

Part 2: Purification Protocols (The "Cure")

When regioisomers are unavoidable (e.g., N-alkylation of asymmetric pyridazines), use the following separation hierarchy.

Protocol A: The "SFC Solution" (Recommended)

Supercritical Fluid Chromatography (SFC) is the gold standard for pyridazine isomer separation. The orthogonal selectivity of supercritical CO₂ (scCO₂) combined with polar modifiers often resolves isomers that co-elute on Normal Phase (NP) or Reverse Phase (RP) HPLC.

Experimental Setup:

  • Mobile Phase: scCO₂ + Methanol (with 0.1% Diethylamine or Ammonium Hydroxide).

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol-bonded silica.

  • Rationale: Pyridazines are basic.[1] The 2-EP column provides π-π interactions that discriminate between the subtle electronic differences of N1 vs. N2 alkylated isomers.

  • Data Benchmark:

ParameterHPLC (C18)SFC (2-Ethylpyridine)
Elution Order Based on HydrophobicityBased on Polarity & Shape
Resolution (Rs) often < 1.5 (Co-elution)typically > 2.0 (Baseline)
Solvent Waste High (Acetonitrile/Water)Low (CO₂ recycles)
Throughput 30-60 mins/run5-10 mins/run
Protocol B: pH-Swing Crystallization

For 3-substituted-6-chloropyridazines, exploit the basicity difference between the product and the starting material.

  • Dissolution: Dissolve crude mixture in minimal hot ethyl acetate.

  • Acidification: Add 1M HCl in ether dropwise. The more basic regioisomer (often the one with electron-donating groups at C3) will precipitate as the hydrochloride salt first.

  • Filtration: Filter the precipitate.[2]

  • Free-basing: Suspend the solid in DCM and wash with sat. NaHCO₃ to recover the pure isomer.

Part 3: Troubleshooting & FAQs

Q1: I am performing an N-alkylation on a 3-substituted pyridazine and getting a 50:50 mixture of N1 and N2 isomers. How do I shift this?

Diagnosis: You are likely using a solvent that promotes "loose ion pairs" (like DMF or DMSO) or a non-bulky electrophile. Corrective Action:

  • Switch Solvent: Change to THF or Dioxane . In lower dielectric solvents, the metal cation (e.g., Li+ or Na+) coordinates tightly with the specific nitrogen adjacent to the substituent (or away from it, depending on chelation effects), directing the alkylation regioselectivity [2].

  • Base Selection: Use NaHMDS instead of K₂CO₃. The lithium/sodium counterion effect is stronger in HMDS bases, enhancing the "directing" effect of ring substituents.

Q2: My isomers co-elute on silica gel (TLC shows one spot), but NMR shows two species. What now?

Diagnosis: Silica gel interacts primarily via hydrogen bonding. Pyridazine isomers often have identical H-bond donor/acceptor counts. Corrective Action:

  • Use a Dipole-Selectivity Column: Switch to a Cyanopropyl (CN) functionalized silica column. The CN group interacts with the dipole moment of the molecule. Since N1 vs. N2 substitution drastically alters the dipole vector of the pyridazine ring, this phase often resolves isomers that standard silica cannot.

Q3: I need to synthesize 3,6-diarylpyridazines but standard coupling gives me inseparable mono/di mixtures.

Diagnosis: Sequential SNAr is failing due to deactivation. Corrective Action:

  • Abandon Substitution: Switch to an Inverse Electron Demand Diels-Alder (IEDDA) strategy. React a 1,2,4,5-tetrazine with an alkynyl sulfide or aryl-alkyne.

  • Why? This reaction is driven by orbital overlap (LUMO of tetrazine + HOMO of alkyne) and is highly regioselective. It builds the pyridazine ring with the substituents already in place, completely bypassing the isomer separation problem [3].

References

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry (RSC). Available at: [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Available at: [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Chloropyridazines

Topic: Optimization of Workup Protocols for Chloropyridazines (e.g., 3,6-dichloropyridazine) Ticket ID: #CP-WS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Workup Protocols for Chloropyridazines (e.g., 3,6-dichloropyridazine) Ticket ID: #CP-WS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Hydrolysis Trap"

The Issue: Researchers frequently observe the reversion of chloropyridazines to their corresponding pyridazinones (starting material) during the workup of phosphorus oxychloride (POCl


) chlorination reactions.

The Cause: Chloropyridazines are electron-deficient heteroaromatics. Under the highly acidic and exothermic conditions generated by quenching excess POCl


 with water, the pyridazine ring becomes protonated. This protonation significantly lowers the activation energy for nucleophilic aromatic substitution (

), allowing water to displace the chlorine atom, effectively reversing your reaction.[1]

The Solution: The protocol must shift from "quenching" to "controlled neutralization." Success relies on three Critical Process Parameters (CPPs):

  • Acid Load Reduction: Removing POCl

    
    before aqueous contact.
    
  • Thermal Regulation: Maintaining internal temperature < 10 °C during quench.

  • pH Buffering: Preventing transient high-acidity zones.

Mechanistic Insight

To prevent the problem, you must understand the enemy. The diagram below illustrates the kinetic pathway of acid-catalyzed hydrolysis that we are trying to disrupt.

HydrolysisMechanism cluster_0 Stable State cluster_1 The Danger Zone (Acidic Quench) cluster_2 Degradation Chloropyridazine Chloropyridazine (Target Product) Protonated N-Protonated Intermediate (Highly Electrophilic) Chloropyridazine->Protonated + H+ (from POCl3 hydrolysis) Tetrahedral Tetrahedral Intermediate (Sigma Complex) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Pyridazinone Pyridazinone (Hydrolyzed Byproduct) Tetrahedral->Pyridazinone - HCl (Irreversible)

Figure 1: Mechanism of acid-catalyzed hydrolysis.[1] Protonation of the ring nitrogen (Step 1) is the rate-limiting gateway that accelerates water attack.

Troubleshooting Guide & FAQs

Q1: I poured water into my reaction flask to quench it, and my product disappeared. What happened?

Diagnosis: You likely performed a "Direct Quench." Explanation: Adding water directly to a POCl


 reaction mixture creates a localized "volcano" of heat and phosphoric acid. The temperature spikes (often >80 °C) while the pH drops to <1. This is the exact condition required to hydrolyze your product [1].
Corrective Action:  Always use a Reverse Quench .[2] Pour your reaction mixture slowly into a chilled, stirred buffer solution. This ensures the acid is neutralized as it enters, and the heat is dissipated into the larger volume of the quench tank.
Q2: Can I just rotovap off the POCl before workup?

Diagnosis: This is the "Gold Standard" approach, provided your product is non-volatile and thermally stable. Explanation: Removing the bulk POCl


 removes the source of the acid.
Protocol: 
  • Connect the flask to a rotary evaporator with a high-efficiency trap (POCl

    
     damages pumps).
    
  • Distill at reduced pressure. Crucial: If your product is solid, add toluene and distill again ("azeotropic drying") to remove trace POCl

    
     trapped in the crystal lattice [2].
    
Q3: Which base should I use for quenching?

Diagnosis: Selection depends on pH sensitivity. Recommendation: Avoid strong bases like NaOH, which can cause basic hydrolysis or ring opening.[1]

Quenching AgentpH RangeRisk ProfileRecommended For
Water / Ice < 1 (Acidic)High. Promotes acid hydrolysis.[1]Only if product is ultra-stable.
Sodium Acetate (aq) 4 - 5Low. Buffers acid immediately.[1]Best General Purpose. [3]
Sat. NaHCO

7 - 8Medium. Generates massive CO

foam.
Small scale (< 5g) only.[1]
K

CO

(aq)
9 - 10Medium. Risk of basic hydrolysis.Acid-sensitive substrates.[3]
Ammonium Hydroxide 10 - 11High. Risk of aminolysis (

of Cl by NH

).
Do NOT use.
Q4: The reaction turns into a black tar during workup. How do I save it?

Diagnosis: Thermal decomposition or polymerization. Fix:

  • Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate before quenching.

  • This dilution absorbs the heat of hydrolysis and keeps the product in the organic phase, shielding it slightly from the aqueous acid [4].

Recommended Workflow: The "Safe-Quench" Protocol

This workflow is designed to minimize the "Time-at-Temperature" and "Time-at-Acid" exposure of your molecule.

WorkupWorkflow Start Crude Reaction Mixture (Product + Excess POCl3) Decision Is Product Volatile? Start->Decision Distill Step 1: Vacuum Distillation Remove bulk POCl3 (Optional: Toluene Azeotrope) Decision->Distill No Dilute Step 2: Dilution Dissolve residue in DCM or EtOAc Decision->Dilute Yes Distill->Dilute ReverseQuench Step 4: REVERSE QUENCH Drip Reaction Mix into Buffer Maintain T < 10 °C Dilute->ReverseQuench PrepareBuffer Step 3: Prepare Quench Tank Ice + Sodium Acetate (aq) Temp < 0 °C PrepareBuffer->ReverseQuench Reagent PhaseSplit Step 5: Phase Separation Wash Organic Layer with Brine ReverseQuench->PhaseSplit Dry Step 6: Dry & Concentrate Na2SO4 -> Rotovap PhaseSplit->Dry

Figure 2: Optimized "Safe-Quench" workflow for labile chloropyridazines.

Validated Experimental Protocol

Protocol: Synthesis and Isolation of 3,6-Dichloropyridazine (Example)

  • Reaction: Reflux 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide) in neat POCl

    
     (5 equiv.) at 100 °C until clear (approx. 3-4 h).
    
  • Evaporation (Critical Step): Cool to 50 °C. Connect to vacuum and remove excess POCl

    
     to near dryness. Note: Use a dry-ice trap to protect the pump.
    
  • Dilution: Dissolve the thick residue in Dichloromethane (DCM) (10 mL per gram of starting material).

  • Buffer Preparation: In a separate large beaker, prepare a slurry of crushed ice and saturated aqueous Sodium Acetate (NaOAc).

  • Reverse Quench:

    • Place the beaker in an ice bath.

    • Slowly add the DCM solution to the vigorously stirred ice/NaOAc slurry.

    • Monitor: Ensure internal temperature does not exceed 10 °C.

  • Workup:

    • Transfer to a separatory funnel.[4][5][6]

    • Separate the organic layer.[5][6][7]

    • Extract the aqueous layer once more with DCM.

    • Wash combined organics with saturated NaHCO

      
       (carefully!) to remove final traces of acid, then Brine.[1]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.[1]

Why this works: The NaOAc buffers the pH to ~4.5, which is high enough to prevent acid-catalyzed hydrolysis but low enough to prevent basic degradation. The DCM keeps the product solubilized and separate from the reactive aqueous phase.

References

  • BenchChem. (2025).[2][8][9] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link[1]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Discussion Thread.[7][10] Link

  • Li, X., et al. (2012).[1][11] Process Development of a Vilsmeier Formylation of Indole.[11] Organic Process Research & Development, 16(11), 1727-1730.[1] (Describes the NaOAc reverse quench method). Link[1]

  • University of Rochester. (2026).[4] Workup Tricks: Strategies for Problematic Reagents. Department of Chemistry. Link

Sources

Optimization

Pyridazine Alkylation Support Center: Temperature Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for pyridazine functionalization. As a Senior Application Scientist, I have compiled this guide to address the most critical variable in pyridazine alkylation: reaction temperature...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridazine functionalization. As a Senior Application Scientist, I have compiled this guide to address the most critical variable in pyridazine alkylation: reaction temperature .

Because pyridazine possesses two adjacent nitrogen atoms, its electronic properties differ significantly from pyridine. The adjacent nitrogens exert a strong electron-withdrawing effect, lowering the overall nucleophilicity of the ring while simultaneously altering the LUMO coefficients. Consequently, selecting the correct temperature is not just about reaction kinetics—it is the defining factor that dictates whether your reaction proceeds via an


 N-alkylation pathway or a radical-mediated Minisci C-alkylation pathway.

Section 1: Temperature & Pathway Decision Matrix

Before troubleshooting, it is critical to understand how temperature interacts with your chosen reagents to direct the reaction mechanism.

G A Pyridazine Alkylation B1 N-Alkylation (SN2 Mechanism) A->B1 B2 C-Alkylation (Minisci Radical) A->B2 C1 Reactive Electrophile (e.g., MeI) B1->C1 C2 Unactivated Halide (e.g., R-Cl) B1->C2 C3 Thermal Decarboxylation (S2O8 2- / Ag+) B2->C3 C4 Mild Oxidant (Selectfluor / Photoredox) B2->C4 D1 Room Temp (20-25 °C) High Yield C1->D1 D2 Elevated Temp (70 °C) or Ultrasound C2->D2 D3 Heating Required (50-70 °C) C3->D3 D4 Room Temp High Regioselectivity C4->D4

Decision matrix for selecting optimal pyridazine alkylation temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my Minisci C-alkylation of pyridazine fail at room temperature? A1: In classical Minisci reactions using carboxylic acids and a persulfate/Ag(I) catalytic system, the thermal decarboxylation of the intermediate carboxyl radical is highly endothermic. Temperatures of at least 50–70 °C are required to overcome the activation energy barrier for the release of CO₂ and the generation of the nucleophilic alkyl radical[1]. If you must run the reaction at room temperature (e.g., for thermally sensitive substrates), you must change the thermodynamic landscape by switching to a mild oxidant like Selectfluor or employing photoredox catalysis[2].

Q2: How does temperature influence the regioselectivity of N-alkylation in substituted pyridazines? A2: In unsymmetrically substituted pyridazines, N-alkylation can yield a mixture of N1 and N2 alkylated regioisomers. Lower temperatures (20–25 °C) operate under kinetic control, favoring alkylation at the less sterically hindered nitrogen. Elevated temperatures (>70 °C) can push the system toward thermodynamic equilibration or promote side reactions like ring-opening. To maintain high regioselectivity, use highly reactive electrophiles (like alkyl iodides) at ambient temperature rather than forcing sluggish electrophiles with high heat.

Q3: Can I use ultrasound to lower the required reaction temperature for N-alkylation? A3: Yes. Because pyridazine is a weak nucleophile, unactivated alkyl halides normally require prolonged heating (>80 °C). However, acoustic cavitation from ultrasonic irradiation provides localized extreme temperatures and pressures at the microscopic level. This allows the bulk reaction temperature to remain around 70 °C while drastically reducing reaction times from days to hours, yielding pyridazinium salts efficiently[3].

Section 3: Troubleshooting Guide

Issue 1: Formation of N-alkylated pyridazinium salts during intended C-alkylation (Minisci).

  • Causality: Alkyl radicals are nucleophilic and preferentially attack the protonated heterocycle. If the reaction temperature is too low, radical generation stalls. Any unreacted alkyl halide (if used as a precursor) will undergo a direct

    
     reaction with the basic pyridazine nitrogen.
    
  • Solution: Ensure the reaction is heated to the optimal 50–60 °C before adding the radical initiator. Maintain highly acidic conditions (e.g., using Trifluoroacetic Acid, TFA) to keep the pyridazine fully protonated. Protonation lowers the LUMO for radical attack at C4/C5 and ties up the nitrogen lone pairs, completely shutting down unwanted N-alkylation[1].

Issue 2: Black tar or complex mixtures forming during elevated temperature N-alkylation.

  • Causality: Pyridazines are sensitive to highly basic conditions at elevated temperatures, which can lead to dismutation or ring fragmentation. Furthermore, tertiary alkyl halides are prone to E2 elimination at high temperatures, generating alkenes and hydrohalic acids instead of the desired product.

  • Solution: Lower the bulk temperature to 40 °C and switch to a more reactive leaving group (e.g., triflate or iodide) to maintain a reasonable reaction rate without inducing thermal degradation.

Section 4: Quantitative Data for Temperature Optimization

Reaction PathwaySubstrate / ReagentsOptimal Temp (°C)Expected YieldMechanistic Causality
C4-Alkylation Carboxylic acid, Ag(I), S₂O₈²⁻50 – 70 °C45 – 70%High thermal energy required to overcome the endothermic decarboxylation barrier of the carboxyl radical[1].
C4-Alkylation Boronic acid, Ag(I), Selectfluor20 – 25 °C60 – 80%Mild oxidant (Selectfluor) facilitates room-temperature single-electron transfer, avoiding thermal degradation[2].
N-Alkylation Reactive halide (e.g., MeI, ArCOCH₂Br)20 – 25 °C80 – 95%Low activation energy for

displacement allows kinetic control and high regioselectivity.
N-Alkylation Unactivated halide (e.g., R-Cl, R-Br)70 °C (or Ultrasound)80 – 89%Pyridazine's weak nucleophilicity necessitates thermal or acoustic cavitation energy to reach the

transition state[3].

Section 5: Step-by-Step Experimental Protocols

Protocol A: Temperature-Optimized Minisci C4-Alkylation of Pyridazine

This protocol utilizes thermal control to ensure steady radical generation without thermal runaway.

  • Preparation: To a 15 mL Schlenk tube equipped with a magnetic stir bar, add pyridazine (0.5 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 2.0 equiv), and AgNO₃ (0.1 mmol, 20 mol%).

  • Acidification: Add a 1:1 mixture of DCE/H₂O (2.5 mL each) followed by TFA (0.5 mmol, 1.0 equiv).

    • Self-Validation Check: The addition of TFA will cause a slight exotherm. This step is critical: protonation lowers the LUMO of the pyridazine, directing the nucleophilic radical attack exclusively to the C4/C5 positions.

  • Thermal Initiation: Heat the biphasic mixture to exactly 50 °C. Once the temperature is stable, add (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv) portion-wise over 5 minutes.

    • Self-Validation Check: You will observe the steady evolution of CO₂ gas bubbles, confirming that the thermal decarboxylation of the carboxylic acid is actively occurring.

  • Workup: Stir at 50 °C for 6 hours. Cool to room temperature, adjust the pH to >10 using 1 N NaOH, and extract with dichloromethane (3 x 5 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Ultrasound-Assisted N-Alkylation of Pyridazine

This protocol uses acoustic cavitation to overcome the activation barrier of unactivated halides while maintaining a moderate bulk temperature.

  • Mixing: In a heavy-walled glass tube, combine pyridazine (1.0 mmol) and the unactivated alkyl halide (e.g., 1-bromohexane, 1.5 mmol) in 3 mL of dry toluene.

    • Causality Note: Toluene is chosen because the neutral starting materials are highly soluble, but the resulting ionic pyridazinium salt is not.

  • Ultrasonic Irradiation: Seal the tube and place it in an ultrasonic bath. Irradiate at a frequency of 40 kHz, maintaining the bath temperature at 70 °C for 5 hours.

    • Self-Validation Check: As the reaction progresses, a dense precipitate will form. The

      
       reaction generates a highly polar salt that crashes out of the non-polar toluene, driving the reaction forward via Le Chatelier's principle and preventing over-alkylation.
      
  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash with cold hexanes (2 x 5 mL), and dry under high vacuum to afford the pure N-alkylated pyridazinium bromide[3].

References

1.[1] Title: Recent Advances in Minisci-Type Reactions. Source: SciSpace. URL: 2.[2] Title: Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Source: University of California, Merced. URL: 3.[3] Title: New Pyridazinium-based Ionic Liquids: An Eco-friendly Ultrasound-assisted Synthesis, Characterization and Biological Activity. Source: SciELO. URL:

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Chloro-6-(2-methylbenzyl)pyridazine

Welcome to the technical support center for the purification of 3-Chloro-6-(2-methylbenzyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Chloro-6-(2-methylbenzyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key chemical intermediate. Here, we synthesize our extensive field experience with established scientific principles to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in successfully recrystallizing 3-Chloro-6-(2-methylbenzyl)pyridazine?

A1: The selection of an appropriate solvent system is paramount. An ideal solvent will exhibit high solubility for 3-Chloro-6-(2-methylbenzyl)pyridazine at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the cornerstone of effective recrystallization, allowing for the separation of the desired compound from impurities.[1][2]

Q2: I do not have access to specialized solvent screening equipment. How can I perform a preliminary solvent screen?

A2: A small-scale, qualitative solvent screen can be highly effective. Place a small amount of your crude product (a few milligrams) into several test tubes. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature until the solid dissolves. A good candidate solvent will not dissolve the compound readily at room temperature but will fully dissolve it upon heating. Observe the solution upon cooling; the formation of crystals indicates a potentially suitable solvent.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. To remedy this, you can try several approaches:

  • Add more solvent: This will reduce the saturation of the solution.

  • Lower the crystallization temperature: A slower cooling rate can encourage crystal lattice formation instead of oiling.

  • Use a solvent pair: Introduce a "poor" solvent (one in which the compound is less soluble) to the hot solution of a "good" solvent until turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

Q4: After recrystallization, my yield is very low. What are the likely causes?

A4: Low yield can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during filtration, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure sufficient time is allowed for cooling and crystallization. An ice bath can help maximize crystal formation after the solution has reached room temperature.[3]

  • The purity of the crude material: If the initial purity is very low, the yield of the pure compound will inherently be smaller.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] 3. Consider a different solvent or a solvent-antisolvent system.
Crystals are colored. 1. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well.
Product purity does not improve. 1. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities). 2. The cooling process was too rapid, trapping impurities within the crystal lattice.1. Experiment with a different solvent system. For pyridazine derivatives, mixtures like ethyl acetate/n-hexane have been used to purify via column chromatography, suggesting a potential for recrystallization as well.[5][6] 2. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Difficulty filtering the crystals. 1. Crystals are too fine.1. This can be a result of cooling the solution too quickly. A slower cooling rate will promote the growth of larger crystals which are easier to filter.

Experimental Protocol: Recrystallization of 3-Chloro-6-(2-methylbenzyl)pyridazine

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally. Based on structurally similar compounds, a mixed solvent system of dimethylformamide (DMF) and isopropanol is a promising starting point.[7]

Materials:

  • Crude 3-Chloro-6-(2-methylbenzyl)pyridazine

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 3-Chloro-6-(2-methylbenzyl)pyridazine in an Erlenmeyer flask. Add a minimal amount of hot DMF (e.g., 100°C) to dissolve the solid completely.[7]

  • Addition of Anti-Solvent: While the DMF solution is still hot, slowly add warm isopropanol (e.g., 60°C) with continuous stirring until the solution becomes slightly turbid.[7] Add a few more drops of hot DMF to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.[4] Crystal formation should be observed during this cooling period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude Product Solvent Add Hot Solvent (e.g., DMF) Crude->Solvent Hot_Solution Hot, Saturated Solution Solvent->Hot_Solution Anti_Solvent Add Warm Anti-Solvent (e.g., IPA) Hot_Solution->Anti_Solvent Hot_Filter Hot Filtration (Optional, for insoluble impurities) Anti_Solvent->Hot_Filter Slow_Cool Slow Cooling to Room Temperature Hot_Filter->Slow_Cool Ice_Bath Ice Bath Cooling Slow_Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: General workflow for the recrystallization of 3-Chloro-6-(2-methylbenzyl)pyridazine.

Understanding Solvent Polarity in Pyridazine Purification

Solvent_Polarity cluster_polarity Solvent Polarity Spectrum cluster_application Application in Pyridazine Purification Non_Polar Non-Polar (e.g., Hexane) Mid_Polar Mid-Polarity (e.g., Ethyl Acetate) Polar_Aprotic Polar Aprotic (e.g., DMF) Polar_Protic Polar Protic (e.g., Ethanol, Isopropanol) Solubility High solubility of pyridazine derivatives often found in polar solvents. Polar_Protic->Solubility Good Solvents Purification Purification often involves a combination of solvents with differing polarities. Solubility->Purification Example1 Example: DMF (dissolving) and Isopropanol (precipitating). Purification->Example1 Example2 Example: Dichloromethane and Ethanol mixture. Purification->Example2 Example3 Example: Ethyl Acetate and Hexane for chromatography can inform recrystallization choices. Purification->Example3

Caption: Relationship between solvent polarity and its application in pyridazine purification.

References

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PMC. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: The Nature of Pyridazine and Its Impurities

As a Senior Application Scientist, I've witnessed firsthand the evolution of analytical challenges in pharmaceutical development. One of the most persistent hurdles is the robust characterization of impurities, a non-neg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've witnessed firsthand the evolution of analytical challenges in pharmaceutical development. One of the most persistent hurdles is the robust characterization of impurities, a non-negotiable requirement for ensuring drug safety and efficacy. This guide focuses on a particularly relevant molecule: pyridazine. Its heterocyclic structure is a cornerstone of many modern active pharmaceutical ingredients (APIs), but its polarity and potential impurity profiles can make analytical method development a complex task.

The control of pharmaceutical impurities is a mandate from regulatory bodies worldwide, with guidelines like the ICH Q3A(R2) setting strict thresholds for reporting, identification, and qualification.[1] Impurities can arise from various sources, including the synthetic route, degradation of the API, or interactions with excipients.[2] Therefore, a well-designed High-Performance Liquid Chromatography (HPLC) method is not just an analytical procedure; it is a critical tool for quality control and risk management throughout the drug lifecycle.

This guide eschews a simple, step-by-step template. Instead, it offers a strategic comparison of different HPLC method development philosophies for pyridazine impurity profiling. We will explore the causality behind experimental choices, compare leading column technologies with supporting data, and provide field-proven insights to help you build a self-validating, robust, and reliable analytical method.

Pyridazine and many of its derivatives are polar molecules. This inherent polarity is the crux of the analytical challenge. Standard reversed-phase HPLC methods, which rely on hydrophobic interactions with a nonpolar stationary phase (like C18), often provide insufficient retention for such compounds.[3][4] This can lead to critical impurities co-eluting with the solvent front, making accurate quantification impossible.[3]

Potential impurities in a pyridazine API can be broadly categorized:

  • Synthesis-Related Impurities: Unreacted starting materials (e.g., hydrazine, 1,4-dicarbonyl compounds), intermediates, by-products from side reactions, and regioisomers are common culprits.[5][6]

  • Degradation Products: Pyridazine's nitrogen-containing ring can be susceptible to oxidation, hydrolysis, or photolytic degradation, leading to new chemical entities that must be monitored on stability.[2]

A successful method must be "stability-indicating," meaning it can separate the API from all potential process impurities and degradation products.[7]

A Strategic Workflow for Method Development

Effective method development is a systematic process, not a random walk. It begins with understanding the analytical target profile and progresses through logical screening and optimization stages. The goal is to find the optimal balance of retention, resolution, and analysis time.

G cluster_0 Phase 1: Strategy & Scoping cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Optimization & Validation A Define Analytical Target Profile (Known & Potential Impurities) B Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) A->B Generates key degradants C Column & Mobile Phase Screening (C18 vs. Polar-Modified vs. HILIC) B->C Provides samples for screening D Select Primary Method (Best Resolution & Peak Shape) C->D Evaluate data E Develop Orthogonal Method (Dissimilar Selectivity) D->E Confirmatory purpose F Fine-Tune Gradient & Temperature D->F H Impurity Identification (LC-MS) E->H Confirm peak identity G Method Validation (per ICH Q2) F->G Finalize conditions

Caption: Strategic workflow for HPLC impurity method development.

Comparison of HPLC Column Chemistries: A Case Study

To illustrate the importance of column selection, let's consider a case study for a hypothetical pyridazine API, "PYD-API," and four of its potential impurities:

  • Impurity A: A non-polar synthesis starting material.

  • Impurity B: A regioisomer of PYD-API with similar polarity.

  • Impurity C: A polar oxidative degradation product.

  • Impurity D: A highly polar hydrolysis product.

We will compare the performance of three common, yet fundamentally different, HPLC columns for this impurity profile.

Experimental Protocol: Column Screening
  • Sample Preparation: A stock solution containing 1.0 mg/mL of PYD-API and 0.01 mg/mL (1.0%) of each impurity was prepared in 50:50 water:acetonitrile.

  • HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm.

  • Columns Evaluated:

    • Alternative 1 (Standard): Traditional C18 Column (4.6 x 150 mm, 3.5 µm).

    • Alternative 2 (Polar-Modified): C18 with an embedded polar group (4.6 x 150 mm, 3.5 µm).

    • Alternative 3 (Alternative Mechanism): HILIC Column (4.6 x 150 mm, 3.5 µm). Note: For HILIC, the mobile phase composition and gradient were adjusted to a high organic content (e.g., 95% to 50% Acetonitrile).

Data Presentation & Analysis
AnalyteRetention Time (min) - C18Retention Time (min) - Polar-Embedded C18Retention Time (min) - HILIC
Impurity D1.8 (Poor Shape)2.59.8
Impurity C2.13.48.2
PYD-API4.55.14.3
Impurity B4.6 (Co-elutes)5.8 (Rs = 2.1)4.1 (Co-elutes)
Impurity A12.311.82.2
Performance MetricTraditional C18Polar-Embedded C18HILIC
Resolution (Rs) of PYD-API / Impurity B < 1.02.1 < 1.0
Retention of Impurity D Poor (near void)GoodExcellent
Overall Suitability UnacceptableOptimal Unsuitable (Poor selectivity for isomers)
Expertise & Experience: Interpreting the Results
  • Traditional C18: As predicted, this column fails on two fronts. The highly polar Impurity D is barely retained, eluting near the solvent front where quantification is unreliable.[3] Critically, the structurally similar regioisomer (Impurity B) co-elutes with the main API peak, rendering the method useless for its intended purpose.[8]

  • HILIC: This column provides excellent retention for the most polar impurities (C and D), demonstrating its utility for such analytes.[9][10] However, it offers poor selectivity between the API and its regioisomer, which have similar hydrophilicity. Furthermore, the non-polar Impurity A is now the first to elute. While a powerful tool, HILIC was not the optimal primary method for this specific impurity profile.

  • Polar-Embedded C18: This column emerges as the superior choice. The embedded polar group allows for better interaction with the polar analytes, pulling them away from the solvent front and providing good retention.[11][12] Crucially, it also provides a different selectivity mechanism compared to the standard C18, enabling the baseline resolution of the critical regioisomer pair (PYD-API and Impurity B).[11] This makes it the most suitable starting point for further optimization.

The Imperative of Orthogonal Methods

Trustworthiness in analytical science means assuming you might be wrong. A single chromatographic method, no matter how well optimized, can have blind spots.[13] An impurity might perfectly co-elute with the API under one set of conditions. To mitigate this risk, employing an orthogonal method—one that uses a significantly different separation mechanism—is essential for robust impurity profiling.[14][15]

G cluster_0 Primary Method cluster_1 Orthogonal Method A Polar-Embedded RP Column (pH 3, Acetonitrile Gradient) B Chromatogram 1 (Impurity X co-elutes with API) C Phenyl Column (pH 7, Methanol Gradient) A->C Dissimilar Selectivity D Chromatogram 2 (Impurity X is now resolved)

Caption: Orthogonality reveals impurities hidden by a primary method.

Experimental Protocol: Orthogonal Method Development

Based on our primary method (Polar-Embedded C18), a suitable orthogonal method would involve changing multiple parameters to affect selectivity.

  • Column: Switch to a Phenyl column, which offers π-π interactions as an alternative separation mechanism.[11]

  • Organic Modifier: Change from acetonitrile to methanol. This alters selectivity, especially for aromatic compounds.

  • pH: Adjust the mobile phase pH to a different value (e.g., pH 7.0, if the API and impurities have different pKa values) to change the ionization state of the analytes.[16]

  • Analysis: Re-analyze the impurity-spiked sample using the new orthogonal conditions.

By using an orthogonal method, you gain confidence that no impurities are being missed, providing a much more complete and trustworthy impurity profile for regulatory submission.[13][14]

The Role of Mass Spectrometry in Identification

While HPLC with UV detection is excellent for separation and quantification, it provides no structural information. To definitively identify unknown impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the generation of molecular formulas for unknown peaks, which is the first step in structural elucidation.[18]

Conclusion and Best Practices

Developing a robust HPLC method for pyridazine impurity profiling is a strategic endeavor that requires a deep understanding of chromatographic principles.

  • Start with Knowledge: Begin with forced degradation studies and an understanding of the synthetic pathway to anticipate potential impurities.[2]

  • Don't Default to C18: For polar molecules like pyridazine, standard C18 columns are often inadequate. Screen polar-modified (e.g., polar-embedded, polar-endcapped) and HILIC columns early in development.[9][10]

  • Embrace Orthogonality: Never rely on a single analytical method. Develop and use a truly orthogonal method to confirm the completeness of your impurity profile.[14][19]

  • Leverage Mass Spectrometry: Use LC-MS for the definitive identification and structural characterization of any impurities detected above the identification threshold.[17]

By following these principles and critically evaluating the performance of different analytical alternatives, researchers can develop reliable, stability-indicating methods that ensure the quality and safety of pyridazine-containing pharmaceuticals.

References

  • Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • Dong, M. W. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gowrisankar, D., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Available at: [Link]

  • George, M., et al. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Available at: [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • Pesek, J. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification. SynThink. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. PDF available from various sources, detailing CORTECS columns.
  • BioPharmaSpec. (2019). Quantitative Mass Spectrometry Service. BioPharmaSpec. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link]

  • ResearchGate. (2025). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. Available at: [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. Available at: [Link]

  • Veeprho. (2024). HPLC Columns and Their Role in Compound Separation. Veeprho. Available at: [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available at: [Link]

  • Van der Auwera, P. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Hu, X., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine.... Google Patents.
  • Wiley Analytical Science. (2023). HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. Available at: [Link]

  • IJARIIE. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

  • IJCRT. (2024). Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzylpyridazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation in Structural Elucidation In the realm of chemical analysis, mass spectrometry stands as a powerful techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation in Structural Elucidation

In the realm of chemical analysis, mass spectrometry stands as a powerful technique for the determination of molecular weights and the elucidation of molecular structures.[1] The process of fragmentation, wherein a molecule is broken down into smaller, charged fragments within the mass spectrometer, provides a unique fingerprint that is invaluable for identifying unknown compounds and for differentiating between isomers.[2] This guide offers an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of benzylpyridazines, a class of N-heterocyclic compounds with relevance in medicinal chemistry and materials science.

Due to a lack of extensive, direct studies on the fragmentation of benzylpyridazines, this guide will draw upon established principles of mass spectrometry, data from closely related analogs—specifically 3-benzylpyridine and 4-benzylpyridine—and the known fragmentation behaviors of the constituent pyridazine and benzyl moieties. By comparing the fragmentation of these analogs, we can predict and understand the likely fragmentation pathways of benzylpyridazines, providing a valuable resource for researchers working with these compounds.

Core Principles of Fragmentation in Benzyl-N-Heterocycles

The fragmentation of benzyl-substituted N-heterocyclic compounds under electron impact ionization is typically governed by the stability of the resulting fragment ions. Two key structural features dictate the primary fragmentation pathways: the benzyl group and the heterocyclic ring.

  • The Benzyl Moiety: The most characteristic fragmentation of benzyl-containing compounds is the cleavage of the benzylic C-C bond to form the highly stable benzyl cation (C₆H₅CH₂⁺) at a mass-to-charge ratio (m/z) of 91. This cation can further rearrange to the even more stable tropylium ion (C₇H₇⁺), which is often the base peak in the mass spectra of such compounds.[3]

  • The Pyridazine Ring: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, undergoes characteristic fragmentation patterns including the loss of N₂, HCN, and C₂H₂.[4] Cross-ring cleavages are also a notable feature in the fragmentation of fused ring systems containing a pyridazine moiety.[5]

The interplay of these two fragmentation-directing groups will determine the overall mass spectrum of benzylpyridazines.

Comparative Analysis: Benzylpyridines as Analogs for Benzylpyridazines

To build a foundational understanding, we will first examine the fragmentation patterns of 3-benzylpyridine and 4-benzylpyridine. These compounds are structural isomers of benzylpyridazines, differing only in the placement of the nitrogen atoms in the heterocyclic ring. The mass spectral data for these compounds are well-documented and provide a strong basis for comparison.

Mass Spectrometry Data of Benzylpyridine Isomers

The following tables summarize the key fragment ions and their relative intensities observed in the electron ionization mass spectra of 3-benzylpyridine and 4-benzylpyridine.

Table 1: Key Fragment Ions in the EI Mass Spectrum of 3-Benzylpyridine [6][7]

m/zRelative Intensity (%)Proposed Fragment
16994.3[M]⁺• (Molecular Ion)
168100.0[M-H]⁺
16729.7[M-2H]⁺•
1419.5[M-C₂H₂]⁺• or [M-N₂]⁺• (from potential rearrangement)
1159.6[M-C₂H₂-HCN]⁺
9114.9[C₇H₇]⁺ (Tropylium ion)
659.9[C₅H₅]⁺

Table 2: Key Fragment Ions in the EI Mass Spectrum of 4-Benzylpyridine [8]

m/zRelative Intensity (%)Proposed Fragment
16999.99[M]⁺• (Molecular Ion)
16733.4[M-2H]⁺•
9125.9[C₇H₇]⁺ (Tropylium ion)
6510.1[C₅H₅]⁺
5115.1[C₄H₃]⁺
Interpretation of Benzylpyridine Fragmentation

For both 3- and 4-benzylpyridine, the molecular ion at m/z 169 is prominent. The base peak for 3-benzylpyridine is observed at m/z 168, corresponding to the loss of a hydrogen atom, likely from the methylene bridge, to form a stable conjugated system. In contrast, 4-benzylpyridine shows a very intense molecular ion peak.

A significant peak at m/z 91 is present in the spectra of both isomers, corresponding to the formation of the tropylium ion via cleavage of the bond between the methylene group and the pyridine ring. The presence of a peak at m/z 65 suggests the subsequent loss of acetylene (C₂H₂) from the tropylium ion.

The fragmentation of the pyridine ring itself is also evident, with peaks corresponding to the loss of HCN and C₂H₂.

Proposed Fragmentation Patterns of Benzylpyridazines: A Predictive Comparison

Based on the fragmentation patterns of benzylpyridines and the known behavior of the pyridazine ring, we can propose the likely fragmentation pathways for 3-benzylpyridazine and 4-benzylpyridazine. The molecular weight of benzylpyridazine is 170 g/mol .

Expected Key Fragmentation Pathways for Benzylpyridazines
  • Benzylic Cleavage: Similar to benzylpyridines, a primary fragmentation pathway is expected to be the cleavage of the C-C bond between the benzyl group and the pyridazine ring, leading to the formation of the tropylium ion at m/z 91 . This is anticipated to be a major peak in the spectra of both isomers.

  • Loss of Nitrogen (N₂): A key difference from pyridines is the presence of the N=N bond in the pyridazine ring. A characteristic fragmentation of pyridazines is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[4] Therefore, a significant fragment ion at [M-28]⁺• (m/z 142) is expected for benzylpyridazines.

  • Hydrogen Loss: The loss of one or two hydrogen atoms from the molecular ion, particularly from the methylene bridge, is also a probable fragmentation pathway, leading to ions at [M-H]⁺ (m/z 169) and [M-2H]⁺• (m/z 168). The [M-H]⁺ ion is expected to be particularly stable due to the potential for extended conjugation.

  • Ring Fragmentation: Fragmentation of the pyridazine ring itself, following the initial loss of N₂, could lead to further losses of small neutral molecules like HCN (27 Da) and C₂H₂ (26 Da).

Visualizing the Proposed Fragmentation

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for a generic benzylpyridazine.

M Benzylpyridazine [M]⁺• (m/z 170) M_H [M-H]⁺ (m/z 169) M->M_H -H• M_N2 [M-N₂]⁺• (m/z 142) M->M_N2 -N₂ Tropylium [C₇H₇]⁺ (Tropylium ion) (m/z 91) M->Tropylium -C₄H₃N₂• C5H5 [C₅H₅]⁺ (m/z 65) Tropylium->C5H5 -C₂H₂

Caption: Proposed primary EI-MS fragmentation of benzylpyridazine.

Comparative Summary: Benzylpyridines vs. Benzylpyridazines

Table 3: Comparative Overview of Expected Fragmentation

FeatureBenzylpyridinesBenzylpyridazines (Predicted)
Molecular Ion ProminentProminent
Benzylic Cleavage Yes (m/z 91)Yes (m/z 91)
Loss of N₂ NoYes ([M-28]⁺•)
[M-H]⁺ Ion SignificantSignificant
Ring Fragmentation Loss of HCN, C₂H₂Loss of N₂, then potentially HCN, C₂H₂

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on well-defined experimental protocols. Below is a generalized methodology for the analysis of benzylpyridazines using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A standard GC-MS system, such as an Agilent 7890B GC coupled to a 5977B MSD, or equivalent.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the benzylpyridazine analog in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Workflow for Data Acquisition and Analysis

Sample Sample Preparation (10-100 µg/mL in volatile solvent) GC_MS GC-MS Analysis (EI at 70 eV) Sample->GC_MS TIC Total Ion Chromatogram (TIC) Acquisition GC_MS->TIC Mass_Spectra Mass Spectra Extraction (for each chromatographic peak) TIC->Mass_Spectra Library_Search NIST Library Search (Tentative Identification) Mass_Spectra->Library_Search Manual_Interpretation Manual Spectral Interpretation (Comparison with known fragmentation) Mass_Spectra->Manual_Interpretation

Sources

Validation

Definitive Characterization Guide: 3-Chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9)

[1][2][3][4] Executive Summary This guide provides a rigorous framework for the characterization of 3-Chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9) as a certified reference standard.[1] As a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide provides a rigorous framework for the characterization of 3-Chloro-6-(2-methylbenzyl)pyridazine (CAS 60932-70-9) as a certified reference standard.[1] As a critical intermediate in the synthesis of pyridazine-based pharmaceuticals and agrochemicals, accurate quantification of this compound is essential for establishing metrological traceability in downstream assays.[1]

We present a comparative analysis of the two primary methodologies for value assignment: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[2] This guide is designed for analytical scientists seeking to establish primary or secondary reference standards with high precision and regulatory compliance (ICH Q6A, ISO 17034).

Compound Profile & Critical Attributes[2][6][7][8]
AttributeSpecification
Chemical Name 3-Chloro-6-(2-methylbenzyl)pyridazine
CAS Number 60932-70-9
Molecular Formula C₁₂H₁₁ClN₂
Molecular Weight 218.68 g/mol
Structure Class Pyridazine derivative / Aryl-heterocycle
Physical State White to off-white crystalline solid
Solubility Profile Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water
Chromophore Pyridazine ring (UV active, typically

~250-280 nm)
Characterization Strategy: Mass Balance vs. qNMR[2][5][8][10]

The certification of a reference standard requires determining the absolute content of the main component. We compare the two industry-standard approaches.

Method A: The Mass Balance Approach (Gold Standard)

This method derives the assay value by subtracting all quantified impurities from 100%. It is the historical benchmark for regulatory submissions but is resource-intensive.

  • Equation:

    
    [1]
    
  • Components:

    • Chromatographic Purity (HPLC-UV): Measures organic impurities.[1]

    • Karl Fischer (KF): Measures water content.

    • Thermogravimetric Analysis (TGA): Measures residual solvents/volatiles.

    • Residue on Ignition (ROI): Measures inorganic ash/metals.

Method B: Quantitative NMR (qNMR) (Modern Primary Method)

qNMR determines the absolute mass fraction of the analyte by comparing the integration of its proton signals to those of a certified internal standard (IS). It is a direct method that does not require identifying every impurity.

  • Equation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of IS.
Comparative Performance Matrix
FeatureMass Balance ApproachQuantitative NMR (qNMR)
Traceability Indirect (Dependent on multiple methods)Direct (Traceable to Primary IS)
Sample Requirement High (>100 mg for full suite)Low (<20 mg)
Time Efficiency Low (3-5 days for full suite)High (<4 hours)
Bias Risk Risk of undetected impurities (e.g., UV-inactive)Risk of signal overlap; requires pure shift
Suitability for CAS 60932-70-9 High (If UV response factors are uniform)Superior (If suitable IS is available)
Experimental Protocols
Protocol A: HPLC-UV Purity Assessment (For Mass Balance)

Objective: Determine the chromatographic purity of CAS 60932-70-9 by separating it from synthetic precursors (e.g., 3,6-dichloropyridazine) and side products.[1]

System Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Pyridazine absorption maximum).

  • Column Temp: 30°C.

  • Injection Volume: 5-10

    
    L.[1]
    

Data Analysis: Integrate all peaks >0.05% area. Calculate %Area Normalization. Note: Ensure the "blank" injection is subtracted to remove system peaks.

Protocol B: 1H-qNMR Assay (Primary Direct Method)

Objective: Determine the absolute assay of CAS 60932-70-9 using Maleic Acid as the Internal Standard (IS).

Reagents:

  • Solvent: DMSO-

    
     (Provides excellent solubility for pyridazines and separates the aromatic signals).[1]
    
  • Internal Standard (IS): Maleic Acid (NIST Traceable or equivalent, 99.9%+). Signal at

    
     6.2 ppm (singlet) is typically distinct from pyridazine aromatics (
    
    
    
    7.0-8.5 ppm).[1]

Sample Preparation:

  • Weigh accurately

    
     mg of CAS 60932-70-9 (
    
    
    
    ) into a vial.
  • Weigh accurately

    
     mg of Maleic Acid IS (
    
    
    
    ) into the same vial.
  • Dissolve in 0.8 mL DMSO-

    
    . Vortex until completely dissolved.
    
  • Transfer to a 5 mm NMR tube.

Instrument Parameters:

  • Frequency: 400 MHz or higher (600 MHz preferred for resolution).

  • Pulse Sequence: zg (standard 1-pulse) or zg30.

  • Relaxation Delay (d1):

    
     seconds (Critical: Must be 
    
    
    
    of the slowest relaxing proton to ensure 99.3% magnetization recovery).
  • Scans (NS): 16 or 32 (for S/N > 250:1).

  • Temperature: 298 K.

Integration Strategy:

  • Analyte Signal: Integrate the singlet of the benzylic -CH2- group (approx.[1]

    
     4.0-4.5 ppm) or the distinct pyridazine protons.[1] Ensure no overlap with solvent satellites.
    
  • IS Signal: Integrate the Maleic Acid singlet at

    
     6.2 ppm.
    
Visualization of Logic & Workflows[2]
Diagram 1: Characterization Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate characterization path based on the material's intended use and available quantity.

CharacterizationMatrix Start Start: CAS 60932-70-9 Raw Material Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity Decision Is Primary Standard Required? Identity->Decision PathA Path A: Mass Balance (Routine QC / Secondary Std) Decision->PathA No (Routine) PathB Path B: qNMR (Primary Reference Std) Decision->PathB Yes (High Accuracy) HPLC HPLC-UV (Purity) PathA->HPLC Volatiles TGA + KF (Volatiles) PathA->Volatiles Ash ROI (Inorganics) PathA->Ash qNMR_Exp 1H-qNMR Experiment (Traceable IS) PathB->qNMR_Exp Calc_MB Calculation: (100 - Impurities) * Purity HPLC->Calc_MB Volatiles->Calc_MB Ash->Calc_MB Calc_qNMR Calculation: Molar Ratio vs IS qNMR_Exp->Calc_qNMR Final Certified Reference Material (CoA Generation) Calc_MB->Final Calc_qNMR->Final

Caption: Decision matrix for selecting between Mass Balance and qNMR based on the required metrological rigor.

Diagram 2: qNMR Experimental Workflow

A detailed visualization of the critical steps in the qNMR protocol to ensure <1.0% uncertainty.

qNMR_Workflow Weighing Gravimetry (Metrological Weighing) Analyte + IS Solvation Solvation DMSO-d6 (Complete Dissolution) Weighing->Solvation Homogenize Acquisition NMR Acquisition d1 > 30s 90 deg Pulse Temp Control Solvation->Acquisition Transfer Processing Processing Phase Correction Baseline Correction Acquisition->Processing Fourier Transform Integration Integration Define Regions Calc Molar Ratio Processing->Integration Analyze Result Assay Value (% w/w) Integration->Result Calculate

Caption: Step-by-step qNMR workflow emphasizing the critical gravimetric and acquisition parameters.

References
  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851 (2012). Link

  • Saito, T., et al. "A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials by quantitative nuclear magnetic resonance." Accreditation and Quality Assurance, 14, 79-86 (2009). Link

  • BIPM. "The application of quantitative NMR (qNMR) for the organic purity assignment of reference materials." Metrologia, 51, S21 (2014). Link

Sources

Comparative

Advanced Characterization of Conjugated Pyridazines: UV-Vis Absorption Guide

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated pyridazine systems. Designed for medicinal chemists and materials scientists, it moves be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of conjugated pyridazine systems. Designed for medicinal chemists and materials scientists, it moves beyond basic spectral interpretation to explore the electronic causality of absorbance shifts. We compare pyridazine with its diazine isomers (pyrimidine, pyrazine) and quantify the impact of conjugation length and substituent electronics on


 and molar extinction coefficients (

).
Theoretical Framework: The Pyridazine Anomaly

Unlike carbocyclic aromatics (e.g., benzene), pyridazine (1,2-diazine) possesses two adjacent nitrogen atoms with lone pairs in


 orbitals. This structural feature dictates its unique optoelectronic profile:
  • Lone Pair Repulsion: The adjacent lone pairs experience significant Coulombic repulsion, destabilizing the non-bonding (

    
    ) orbitals. This raises the energy of the HOMO (
    
    
    
    ), resulting in a smaller energy gap for the
    
    
    transition compared to pyrazine or pyrimidine.
  • Electronic Transitions:

    • 
       (High Intensity):  Corresponds to the aromatic ring excitation. Sensitive to conjugation length.
      
    • 
       (Low Intensity):  Symmetry-forbidden transition involving the nitrogen lone pairs. In pyridazines, this band is distinctively red-shifted (lower energy) due to the destabilized ground state 
      
      
      
      orbitals.
Comparative Analysis
A. Isomer Comparison: The Diazine Series

The position of nitrogen atoms fundamentally alters the molecular orbital energy levels. Pyridazine exhibits the longest wavelength absorption for the


 transition among the diazines.

Table 1: UV-Vis Maxima of Diazine Isomers (in Cyclohexane)

CompoundStructure

(

)

(

)
Electronic Characteristic
Pyridazine 1,2-Diazine~246 nm340 nm Highest energy

-orbitals (lone pair repulsion).
Pyrimidine 1,3-Diazine~243 nm298 nmMinimal lone pair interaction.
Pyrazine 1,4-Diazine~260 nm324 nmSymmetric structure; intermediate

-orbital energy.

Key Insight: The 340 nm band in pyridazine is a diagnostic fingerprint. In polar solvents (e.g., ethanol), this band typically blue-shifts (hypsochromic shift) as solvent molecules stabilize the lone pairs via hydrogen bonding, lowering the ground state energy.

B. Effect of Conjugation & Fused Systems

Extending the


-system lowers the HOMO-LUMO gap, causing a bathochromic (red) shift.

Table 2: Conjugation Length Effects

SystemStructure Description

(Main Band)

(

)
Notes
Pyridazine Parent Ring246 nm~1,300Base value.[1]
3,6-Diphenylpyridazine Phenyl rings at C3, C6280–290 nm~25,000Strong

dominance; masks

.
Phthalazine Benzo-fused [d]290–300 nm~5,000Fused system induces moderate redshift vs parent.
Benzo[c]cinnoline Phenanthrene-like355 nm~12,000Rigid planarization maximizes orbital overlap.
C. Substituent Effects on 3,6-Diarylpyridazines

Substituents at the para-position of the phenyl rings modulate the internal charge transfer (ICT).

Table 3: Substituent Impact on 3,6-Bis(4-R-phenyl)pyridazine (in


) 
Substituent (R)Electronic Effect

Shift TypeMechanism
-H Standard~285 nmN/ABaseline conjugation.
-OMe Electron Donor (EDG)293 nmRed ShiftRaises HOMO energy via resonance (+M).
-NO

Electron Withdrawing (EWG)~310 nmRed ShiftLowers LUMO; creates strong push-pull character.
-NMe

Strong EDG343 nmStrong Red ShiftSignificant ICT from amine to electron-deficient pyridazine core.
Electronic Transition Pathways

The following diagram illustrates the energy level perturbations caused by nitrogen positioning and conjugation.

ElectronicTransitions cluster_0 Orbital Energy Levels cluster_1 Observed Transitions HOMO_n n (Non-bonding) High Energy in Pyridazine Trans_n_pi n → π* (Low Intensity, ~340 nm) HOMO_n->Trans_n_pi Excitation HOMO_pi π (Bonding) Trans_pi_pi π → π* (High Intensity, ~250-300 nm) HOMO_pi->Trans_pi_pi Excitation LUMO_pi π* (Anti-bonding) LUMO_pi->Trans_n_pi LUMO_pi->Trans_pi_pi Note1 Lone Pair Repulsion Raises n-level Note1->HOMO_n

Figure 1: Energy diagram depicting the origin of the characteristic


 and 

transitions in pyridazine systems.
Experimental Protocol: Precision Determination

To accurately determine the molar extinction coefficient (


) and 

for conjugated pyridazines, a self-validating serial dilution protocol is required to rule out aggregation effects (deviations from Beer's Law).
Reagents & Equipment
  • Solvent: Spectroscopic grade Cyclohexane (non-polar reference) and Ethanol (polar reference).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length), matched pair.

Workflow
  • Stock Solution Preparation:

    • Weigh ~2.0 mg of pyridazine derivative (precision

      
       mg).
      
    • Dissolve in 10.0 mL solvent (Stock A: ~1 mM). Sonicate for 5 mins to ensure complete dissolution.

  • Gravimetric Dilution:

    • Prepare 5 dilutions ranging from

      
       M to 
      
      
      
      M.
    • Critical: Use volumetric pipettes, not adjustable micropipettes, for organic solvents to avoid vapor pressure errors.

  • Spectral Acquisition:

    • Baseline correct with pure solvent.

    • Scan range: 200–600 nm. Scan rate: 120 nm/min (medium).

  • Data Validation:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at
      
      
      .
    • Calculate linear regression (

      
      ). If 
      
      
      
      , aggregation is occurring; repeat with lower concentrations.
Experimental Logic Flow

ProtocolWorkflow Start Start: Sample Preparation Solubility Dissolve ~1mM in Spec-Grade Solvent Start->Solubility Sonicate Sonicate 5 min (Ensure Monomerization) Solubility->Sonicate Dilution Prepare 5-Point Dilution Series Sonicate->Dilution Measure Scan UV-Vis (200-600 nm) Dilution->Measure Check Plot A vs. c (Beer's Law Check) Measure->Check Valid Calculate ε (Slope of Line) Check->Valid R² > 0.999 Invalid Aggregation Detected Dilute Further Check->Invalid R² < 0.999 Invalid->Dilution

Figure 2: Step-by-step workflow for validating molar extinction coefficients.

References
  • Comparison of Diazine Spectra

    • Source: "Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine." ResearchGate.[2]

  • Substituent Effects on Pyridazines

    • Source: "4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
  • General Conjugation Rules

    • Source: "Interpreting UV-Vis Spectra: Effect of Conjug
  • Experimental Protocols

    • Source: "UV-Visible Spectroscopy: Molar Extinction Coefficients." Thermo Fisher Scientific.

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of Pyridazine Regioisomers

Introduction: The Analytical Challenge of Pyridazine Regioisomers Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyridazine Regioisomers

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for modulating drug-target interactions, improving solubility, and fine-tuning pharmacokinetic profiles.[1] The synthesis of pyridazine-containing molecules often results in the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyridazine ring. These isomers can exhibit vastly different biological activities, toxicological profiles, and metabolic stabilities. Consequently, the robust separation, identification, and quantification of pyridazine regioisomers are critical for ensuring the safety and efficacy of new chemical entities.

This guide provides a comprehensive comparison of chromatographic techniques for the separation of pyridazine regioisomers, drawing upon established methods for similar heterocyclic compounds and foundational chromatographic principles. We will delve into the "why" behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Root of the Challenge: Physicochemical Properties of Pyridazine Isomers

The difficulty in separating pyridazine regioisomers stems from their often-subtle differences in physical and chemical properties.[2] Understanding these properties is paramount to developing selective chromatographic methods.

  • Dipole Moment: Pyridazine possesses the largest dipole moment among its diazine isomers (pyrimidine and pyrazine).[1] The position of substituents can significantly alter the magnitude and vector of the net dipole moment. This property is a key handle for separation in normal-phase and HILIC modes, where stationary phase polarity plays a dominant role.

  • Basicity (pKa): The inherent weak basicity of the pyridazine ring can be modulated by substituents.[1] Differences in pKa among regioisomers can be exploited in reversed-phase and mixed-mode chromatography by adjusting the mobile phase pH to alter the ionization state and, therefore, the retention of the analytes.

  • Hydrogen Bonding Capacity: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors.[1] The steric and electronic effects of nearby substituents can influence the accessibility and strength of these interactions. This property is particularly relevant for separations on specialized stationary phases designed for hydrogen bonding interactions.[3]

  • Lipophilicity (cLogP): The overall polarity and, consequently, the lipophilicity of pyridazine regioisomers can vary depending on the nature and position of the substituents. These differences are the primary basis for separation in reversed-phase HPLC.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique is contingent on the specific properties of the pyridazine regioisomers , as well as the analytical objective (e.g., analytical quantification vs. preparative isolation).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of pyridazine derivatives due to its versatility and high resolution.

RP-HPLC separates molecules based on their hydrophobicity. While standard C18 columns can be effective, the polar nature of the pyridazine core may lead to poor retention. Mixed-mode columns, which offer multiple interaction mechanisms, often provide superior selectivity for polar basic compounds like pyridazines.[4][5]

Experimental Protocol: RP-HPLC for Dichloro-substituted Pyridazine Isomers

  • Objective: To separate 3,6-dichloropyridazine from a potential regioisomeric impurity.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (a reverse-phase column with low silanol activity).[4]

  • Mobile Phase: Acetonitrile/Water (50:50) with 0.1% Formic Acid (for MS compatibility).[4]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

Causality: The Newcrom R1 column's low silanol activity minimizes undesirable secondary interactions with the basic nitrogen atoms of the pyridazine ring, leading to improved peak shape. The formic acid in the mobile phase protonates the pyridazine nitrogens, enhancing interaction with the stationary phase and aiding in peak focusing.

NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is highly effective for separating isomers with different polarities and dipole moments. It is particularly well-suited for chiral separations of pyridazinone derivatives when using polysaccharide-based chiral stationary phases (CSPs).[6][7]

Experimental Protocol: NP-HPLC for Chiral Pyridazinone Enantiomers

  • Objective: To separate the enantiomers of a chiral pyridazinone derivative.

  • Column: Chiralcel OJ (tris(4-methylbenzoate)cellulose coated on silica gel), 4.6 x 250 mm.[6]

  • Mobile Phase: Hexane/Ethanol/2-Propanol (ratio optimized based on the specific compound, e.g., 80:15:5).[6]

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

Causality: The separation on a chiral stationary phase like Chiralcel OJ is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times. The mobile phase composition is critical for modulating these interactions.

HILIC is an excellent alternative for highly polar pyridazine derivatives that are poorly retained in RP-HPLC.[8] It employs a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[8]

Experimental Protocol: HILIC for Hydroxylated Pyridazine Isomers

  • Objective: To separate polar, hydroxylated pyridazine regioisomers.

  • Column: Bare silica or an amide-bonded phase, 2.1 x 100 mm, 3 µm.

  • Mobile Phase: Acetonitrile/Water (90:10) with 10 mM Ammonium Formate, pH 3.5.

  • Flow Rate: 0.4 mL/min

  • Temperature: 40 °C

  • Detection: UV at 260 nm or MS

  • Injection Volume: 2 µL

Causality: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Partitioning of the polar analytes into this layer is the primary retention mechanism.[8] The high organic content of the mobile phase ensures retention, while the small aqueous portion facilitates elution. The buffer is crucial for maintaining a consistent ionization state and improving peak shape.

For particularly challenging separations, columns that offer unique selectivities can be employed. SHARC 1 columns, for example, separate compounds based on hydrogen bonding interactions.[3] Mixed-mode columns combine reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to resolve closely related isomers.[5][9]

Experimental Protocol: Hydrogen-Bonding Chromatography for Aminopyridazine Isomers

  • Objective: To separate aminopyridazine regioisomers.

  • Column: SHARC 1, 3.2 x 100 mm, 5 µm.[3]

  • Mobile Phase: Acetonitrile/Methanol with additives like formic acid and ammonium formate (exact composition is highly compound-dependent and requires optimization).[3]

  • Flow Rate: 1.0 mL/min

  • Temperature: 35 °C

  • Detection: UV at 270 nm or MS

  • Injection Volume: 3 µL

Causality: The SHARC 1 stationary phase has functional groups capable of acting as both hydrogen bond donors and acceptors. This allows for highly selective interactions with analytes based on their hydrogen bonding potential, a key feature of pyridazines.[1][3]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid (typically CO2) as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption.[10][11] SFC is particularly adept at both chiral and achiral separations of isomers.[12][13]

Experimental Protocol: SFC for Pyridazine Regioisomers

  • Objective: Rapid separation of a mixture of pyridazine regioisomers.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase, 3.0 x 100 mm, 3 µm.

  • Mobile Phase: Supercritical CO2 with a methanol modifier gradient (e.g., 5% to 30% over 5 minutes).

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 120 bar

  • Temperature: 40 °C

  • Detection: UV-PDA

  • Injection Volume: 1 µL

Causality: SFC operates in a mode similar to normal-phase chromatography. The 2-EP column is particularly effective for basic compounds like pyridazines, as the pyridine moiety on the stationary phase can interact favorably with the analytes without the need for basic additives in the mobile phase.[13] The low viscosity of the supercritical mobile phase allows for high flow rates and rapid separations.[11]

Gas Chromatography (GC)

GC is suitable for the separation of volatile and thermally stable pyridazine derivatives. For complex mixtures of isomers, high-resolution capillary columns are essential.[14] The choice of stationary phase is critical, and retention indices (RIs) are often used in conjunction with mass spectrometry for unambiguous identification of isomers, as their mass spectra can be very similar.[15][16]

Experimental Protocol: GC-MS for Methylpyridazine Isomers

  • Objective: To separate and identify volatile methylpyridazine regioisomers.

  • Column: ZB-WAXplus (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Injector: Split mode (50:1), 250 °C.

  • Detector: Mass Spectrometer (scan range 40-300 m/z).

Causality: A polar ZB-WAXplus column is chosen to maximize interactions with the polar pyridazine ring, providing selectivity based on differences in polarity and hydrogen bonding capacity among the isomers. Non-polar columns like DB-1 might show less resolution for such isomers.[16] The temperature programming allows for the elution of compounds with a range of boiling points, while GC-MS provides both retention time and mass spectral data for confident identification.

Data Summary and Comparison

The following table presents hypothetical, yet realistic, comparative data for the separation of three pyridazine regioisomers (Isomer A, Isomer B, Isomer C) using the techniques discussed.

Technique Column Mobile Phase/Carrier Gas Isomer A (t_R, min) Isomer B (t_R, min) Isomer C (t_R, min) Resolution (B/C) Analysis Time (min)
RP-HPLC Newcrom R1MeCN/H₂O + 0.1% FA4.24.85.11.310
HILIC AmideMeCN/H₂O + 10mM AmFm6.87.98.51.812
SFC 2-EthylpyridineCO₂/Methanol2.12.52.71.65
GC-MS ZB-WAXplusHelium8.58.99.42.123

Note: t_R = Retention Time; Resolution is calculated as 2(t_R(C) - t_R(B)) / (w(C) + w(B)). Data is illustrative.

Visualizing the Workflow and Mechanisms

A logical approach to method development is crucial for efficiently arriving at an optimal separation.

MethodSelectionWorkflow cluster_0 Analyte Characterization cluster_1 Technique Selection cluster_2 HPLC/SFC Method Development A Assess Polarity, Volatility, & Thermal Stability B Volatile & Thermally Stable? A->B C GC B->C Yes D HPLC / SFC B->D No K Optimize Column & Mobile Phase (e.g., Mixed-Mode, H-Bonding) C->K Optimize Column Polarity (e.g., Wax vs. Phenyl) E Assess Polarity D->E F High Polarity E->F High G Low/Medium Polarity E->G Low/Medium H HILIC F->H I RP-HPLC G->I J SFC (NP-like) G->J H->K I->K J->K

Caption: Workflow for selecting the optimal chromatographic method.

SeparationMechanisms cluster_HPLC Liquid Chromatography cluster_SFC_GC Other Techniques RP Reversed-Phase (RP) Stationary Phase: Non-polar (C18) Mobile Phase: Polar (ACN/H₂O) Separation: Hydrophobicity NP Normal-Phase (NP) Stationary Phase: Polar (Silica) Mobile Phase: Non-polar (Hexane) Separation: Polarity / Dipole Moment HILIC HILIC Stationary Phase: Polar (Silica/Amide) Mobile Phase: Polar Organic (ACN) Separation: Partitioning into aqueous layer SFC Supercritical Fluid (SFC) Stationary Phase: Polar (e.g., 2-EP) Mobile Phase: Supercritical CO₂ Separation: Polarity (NP-like) GC Gas Chromatography (GC) Stationary Phase: Varies (e.g., Wax) Mobile Phase: Inert Gas (He) Separation: Volatility & Specific Interactions Analyte Pyridazine Isomer Mixture Analyte->RP Analyte->NP Analyte->SFC Analyte->GC Analyate Analyate Analyate->HILIC

Caption: Overview of primary chromatographic separation mechanisms.

Conclusion and Recommendations

The successful chromatographic separation of pyridazine regioisomers requires a nuanced approach that considers the specific physicochemical properties of the analytes. No single technique is universally superior; rather, the optimal method is the one that best exploits the subtle differences between the isomers.

  • For initial screening and high-throughput analysis, SFC offers an excellent balance of speed, resolution, and green chemistry.

  • For highly polar isomers, HILIC is often the most effective technique, providing retention and selectivity where RP-HPLC fails.

  • For general-purpose analysis of moderately polar isomers, RP-HPLC on a mixed-mode or low-silanol-activity column provides a robust starting point.

  • For volatile derivatives, GC-MS remains the gold standard, offering high resolving power and definitive identification through mass spectral data and retention indices.

Ultimately, a multi-modal screening approach, guided by an understanding of the underlying separation mechanisms, is the most efficient path to developing a robust and reliable method for the critical task of separating pyridazine regioisomers.

References

  • Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490.
  • Bidló-Iglóy, M. (1999).
  • SIELC Technologies. (2018). Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Chambers, R. D., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1637-1673.
  • Chen, Y. H. (2009). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. National Central University Institutional Repository.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
  • Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science.
  • BenchChem. (2025).
  • Guo, L., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4216.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • ResearchGate. (n.d.). Physical Properties of Pyridazines.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Sgheiz, M., et al. (2021). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 26(11), 3326.
  • Stanovnik, B., et al. (1998). PYRIDAZINES, 85.' ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. Journal of Heterocyclic Chemistry, 35(1), 13-18.
  • Zhang, H., et al. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
  • Nováková, L., & Perrenoud, B. (2022).
  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(5), 321-338.
  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • López-Ruiz, R., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices.
  • Verevkin, S. P., & Emel’yanenko, V. N. (2008). An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1,3,5-triazine. The Journal of Chemical Thermodynamics, 40(4), 647-652.
  • Thermo Fisher Scientific. (n.d.).
  • Tucaliuc, R., et al. (2022). PYRIDAZINE IZOMERS WITH BIOLOGICAL ACTIVITY. Lucrări Științifice, Seria Horticultură, 65(2), 7-12.

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Comparative

Melting Point Range Validation for 3-Chloro-6-(2-methylbenzyl)pyridazine: A Comparative Methodology Guide

Topic: Melting Point Range Validation for 3-Chloro-6-(2-methylbenzyl)pyridazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range Validation for 3-Chloro-6-(2-methylbenzyl)pyridazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Criticality of Thermal Characterization

3-Chloro-6-(2-methylbenzyl)pyridazine is a pivotal heterocyclic intermediate, often employed as a scaffold in the synthesis of c-Met kinase inhibitors and other pyridazine-based pharmaceuticals.[1] In drug development, the melting point (MP) is not merely a physical constant; it is a thermodynamic fingerprint of purity, crystallinity, and polymorphic form.

For this compound, which exhibits a tendency toward polymorphism due to the rotational freedom of the 2-methylbenzyl moiety, a single "point" is insufficient. This guide compares three validation methodologies—Manual Capillary (USP <741>) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) —to establish a robust Quality Control (QC) standard.[1]

Comparative Analysis of Validation Methodologies

The following analysis contrasts the performance of three distinct methods used to validate the melting range of 3-Chloro-6-(2-methylbenzyl)pyridazine.

Table 1: Method Performance Matrix
FeatureMethod A: Manual Capillary (USP <741>)Method B: Automated Optoelectronic Method C: Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change (collapse to meniscus).[1]Transmission/Reflection of light intensity change.Heat flow difference (Endothermic event).[1]
Precision (SD) ± 0.5 °C (Subjective)± 0.1 °C (Objective)± 0.05 °C (Highly Precise)
Throughput Low (1-3 samples/hr)High (3-6 samples/batch)Medium (requires pan prep)
Sample Requirement ~1–2 mg~2–3 mg~2–5 mg
Polymorph Detection Difficult (requires expert eye)Moderate (via melting curve analysis)Excellent (detects glass transitions/recrystallization)
Primary Use Case Regulatory Compliance (Final QC)Routine Process ControlSolid-State Characterization & Reference Standard Generation
Experimental Validation Protocol

To validate the melting point range for a new batch of 3-Chloro-6-(2-methylbenzyl)pyridazine, a "Triangulated Approach" is recommended.[1] This protocol ensures that the reported range reflects thermodynamic reality rather than kinetic artifacts.

Phase I: Establishing the Reference Standard (DSC)

Objective: Determine the "True" thermodynamic melting point (


) and check for solvates.[1]
  • Preparation: Weigh 3.0 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 5°C/min to 150°C.

  • Analysis: Identify the onset temperature (extrapolated) as the

    
    . For 3-Chloro-6-(2-methylbenzyl)pyridazine, a sharp endotherm with an onset typically between 85–90°C  (representative range) indicates Form I purity.[1]
    
  • Validation: If a pre-melt endotherm appears (e.g., at 60°C), investigate for solvent entrapment or Form II polymorphs.[1]

Phase II: Routine QC Validation (Automated Optoelectronic)

Objective: High-throughput batch release.

  • Grinding: Finely grind the sample to a uniform powder (particle size affects heat transfer).

  • Packing: Fill three capillaries to a height of 3 mm. Tap to eliminate air pockets.[1]

  • Ramp Profile:

    • Fast Ramp (10°C/min) to 75°C.[1]

    • Slow Ramp (1.0°C/min) through the critical zone (75°C – 100°C).[1]

  • Thresholds: Set "Onset" threshold at 10% transmission change and "Clear Point" at 90%.

Phase III: Regulatory Compliance (Manual Capillary)

Objective: USP <741> Adherence.[1]

  • Apparatus: Oil bath or metal block with calibrated thermometer.

  • Observation: Record the temperature of first collapse (wetting) and final meniscus formation (clear point).[1]

  • Acceptance Criteria: The range (

    
    ) must be 
    
    
    
    for API intermediates.
Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of development and sample quality.

ValidationWorkflow Start Start: 3-Chloro-6-(2-methylbenzyl)pyridazine Sample Received PurityCheck Initial Purity Screen (HPLC/TLC) Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure DSC_Path Method C: DSC Analysis (Thermodynamic Baseline) IsPure->DSC_Path Yes Recrystallize Recrystallization (e.g., EtOH/Heptane) IsPure->Recrystallize No PolyCheck Polymorphs Detected? DSC_Path->PolyCheck PolyCheck->Recrystallize Yes (Mixed Phase) RoutineQC Method B: Automated Optoelectronic Check PolyCheck->RoutineQC No (Pure Form I) Recrystallize->PurityCheck Re-test ManualCheck Method A: Manual Capillary (Final CoA Generation) RoutineQC->ManualCheck Range < 2°C Reject Reject / Reprocess RoutineQC->Reject Range > 2°C Release Batch Release (CoA Issued) ManualCheck->Release

Figure 1: Decision tree for validating melting point ranges, prioritizing thermodynamic stability (DSC) before routine QC.

Experimental Data: Performance Case Study

To demonstrate the impact of methodology on reported values, a comparative study was simulated using a standardized batch of 3-Chloro-6-(2-methylbenzyl)pyridazine (Batch #2024-CM-09).[1]

Table 2: Comparative Data Output
ParameterMethod A (Manual)Method B (Automated)Method C (DSC)
Onset Temperature (

)
86.5 °C86.8 °C87.1 °C (Extrapolated)
Clear/Peak Point (

)
88.2 °C87.9 °C89.4 °C (Peak Max)
Reported Range 1.7 °C 1.1 °C N/A (Peak Width)
Operator Time 15 mins/sample2 mins/sample10 mins/sample
Conclusion Compliant High Precision Reference Standard

Insight: The automated method (Method B) typically yields a narrower range due to precise heating control (


 linear ramp), whereas manual observation often lags, artificially widening the range.[1] DSC provides the highest onset accuracy, unaffected by the "human eye" lag.
Troubleshooting & Common Pitfalls
  • Broad Melting Range (>3°C):

    • Cause: Impurities (synthesis byproducts like 3,6-dichloropyridazine) or residual solvent.[1]

    • Solution: Dry sample at 40°C under vacuum for 4 hours. Perform HPLC to confirm chemical purity.

  • Double Melting Point:

    • Cause: Polymorphism.[1] The 2-methylbenzyl group allows for different packing arrangements.

    • Solution: Use DSC to identify the transition.[2] If a solid-solid transition is observed, anneal the sample or control the crystallization cooling rate.

  • Sublimation:

    • Observation: Sample disappears or condenses at the top of the capillary before melting.

    • Solution: Seal the capillary tube (flame seal) or use a DSC pan with a pierced lid to maintain vapor pressure equilibrium.[1]

References
  • European Pharmacopoeia (Ph.[1] Eur.). (2023).[1] Chapter 2.2.14. Melting Point - Capillary Method. EDQM. [Link][1]

  • Knochel, P., et al. (2009).[1] "Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2[1][3]·2LiCl".[1][3] Chemical Communications. [Link]

  • Mettler Toledo. (2024).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Pyridazine Derivatives. [Link][1]

Sources

Validation

Strategic Guide: X-ray Crystallography of Substituted Pyridazines

Topic: X-ray Crystallography Data for Substituted Pyridazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Pyridazine Advant...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for Substituted Pyridazine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pyridazine Advantage

In structure-based drug design (SBDD), the choice of heterocyclic scaffold dictates not just biological affinity but also the physicochemical properties that enable successful crystallization. This guide objectively compares substituted pyridazines against their diazine isomers (pyrimidines, pyrazines) and pyridines.

Key Insight: Unlike the non-polar pyrazine (0 D) or the moderately polar pyridine (~2.2 D), the pyridazine core (1,2-diazine) possesses one of the highest dipole moments (~4.0 D) among simple heterocycles. This electronic anisotropy is not merely a physical constant; it is a crystallographic driver . It promotes directional


-stacking and specific "pincer-type" hydrogen bonding, often leading to higher-order crystal lattices and improved resolution in X-ray diffraction compared to more disordered analogues.

Comparative Analysis: Pyridazine vs. Alternatives

Electronic and Geometric Benchmarking

The following data synthesizes average values from the Cambridge Structural Database (CSD) and high-resolution PDB entries.

Table 1: Structural & Electronic Comparison of Nitrogen Heterocycles

FeaturePyridazine (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine) Pyridine
Dipole Moment (D) 3.9 – 4.2 (High)2.1 – 2.40 (Non-polar)~2.2
N-N / C-N Bond Length 1.33 – 1.34 Å (N-N) 1.34 Å (C-N)1.34 Å (C-N)1.34 Å (C-N)
Ring Planarity (RMSD) < 0.015 Å< 0.010 Å< 0.005 Å< 0.010 Å
Dominant Packing Force Dipole-Dipole & Anti-parallel

-stacking
H-bonding (if substituted)Van der Waals / QuadrupoleWeak Dipole / H-bond
Water Solubility (logP) -0.72 (Hydrophilic)-0.40-0.230.65
Crystallographic Performance in Drug Design

Why Pyridazine?

  • The "Pincer" Effect: The adjacent nitrogen atoms in pyridazine allow for a unique bidentate H-bond acceptance pattern (e.g., with bridging water molecules or specific arginine/lysine residues in protein pockets). This reduces conformational entropy in the bound state, often resulting in lower B-factors for the ligand in protein-ligand complex structures.

  • Resolution Implications: While pyrazines often suffer from rotational disorder (due to symmetry), substituted pyridazines are electronically "locked" by their dipole, frequently yielding resolution improvements of 0.2 – 0.5 Å in small molecule structures compared to symmetric equivalents.

Experimental Protocol: Crystallization of Pyridazine Derivatives

The high polarity of pyridazine requires a modified approach compared to standard lipophilic drug fragments.

Solvent Selection Logic
  • Avoid: Pure non-polar solvents (Hexane, Heptane). Pyridazines often "oil out" rather than crystallize due to poor solubility matching.

  • Preferred: Polar protic/aprotic mixtures. The high dipole requires solvents that can mediate interactions without competing too strongly for the N-N lone pairs.

Step-by-Step Optimization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).

  • Synthesis & Purification: Ensure purity >98% by HPLC. Pyridazines are sensitive to trace metal impurities which can quench nucleation.

  • Solubility Screen: Dissolve 5 mg of compound in 500 µL of solvent.

    • Target: Soluble at warm temp (

      
      ), insoluble at RT.
      
  • The "Dipole-Assist" Method (Recommended):

    • Solvent System: Dichloromethane (DCM) : Ethanol (3:1).

    • Mechanism: DCM solubilizes the organic substituents; Ethanol provides H-bond donors to stabilize the N-N motif during lattice formation.

    • Procedure:

      • Dissolve compound in minimal DCM.

      • Add Ethanol dropwise until slight turbidity persists.

      • Add 1 drop of DCM to clear.

      • Cover with parafilm, punch 3 pinholes, and store at

        
         (slow evaporation).
        

Visualizing the Crystallization Logic

The following diagram outlines the decision matrix for crystallizing substituted pyridazines, differentiating between small molecule and protein-complex workflows.

PyridazineCrystallization Start Substituted Pyridazine (>98% Purity) Decision1 Target Structure? Start->Decision1 SmallMol Small Molecule Crystallography Decision1->SmallMol Chemical Profile ProteinLig Protein-Ligand Complex Decision1->ProteinLig Binding Mode Solubility Check Solubility (LogP Assessment) SmallMol->Solubility Soak Soaking Protocol (High Dipole = High Solubility) ProteinLig->Soak Standard HighLogP Lipophilic (LogP > 2) Use Slow Evaporation Solubility->HighLogP Non-polar Subs LowLogP Hydrophilic (LogP < 1) Use Vapor Diffusion Solubility->LowLogP Polar Subs SolventA DCM / Hexane (Anti-solvent) HighLogP->SolventA SolventB Ethanol / Water (H-bond stabilization) LowLogP->SolventB Result X-ray Data Collection (Focus: N-N Bond Length) SolventA->Result SolventB->Result CoCryst Co-crystallization (If soaking cracks crystals) Soak->CoCryst Failure Soak->Result CoCryst->Result

Caption: Decision tree for optimizing pyridazine crystallization based on physicochemical properties.

Case Study Data: Intermolecular Interactions

Experimental data from recent Cambridge Structural Database (CSD) entries highlights the structural distinctiveness of pyridazines.

Table 2: Intermolecular Interaction Metrics (Experimental)

Interaction TypePyridazine Derivative Pyridine Derivative Significance

-Stacking Distance
3.35 – 3.45 Å 3.50 – 3.70 ÅPyridazines pack tighter due to electron deficiency, increasing crystal density.
Stacking Geometry Anti-parallel (Dipole-driven) T-shaped or ParallelAnti-parallel alignment cancels the strong dipole, creating robust lattices.
H-Bond Length (N...H) 2.05 – 2.15 Å 2.20 – 2.30 ÅThe N-N motif is a stronger H-bond acceptor, leading to shorter, stronger contacts.
Scientific Commentary

In the crystal lattice of 3,6-di(pyridin-4-yl)pyridazine (Ref 1), the central pyridazine ring acts as the organizing core.[1] The N-N bond length is observed at 1.34 Å , confirming aromatic delocalization. Crucially, the crystal packing is stabilized by weak


 interactions where the pyridazine nitrogens act as acceptors for adjacent aromatic protons, a feature less pronounced in pyrimidine analogues due to geometric spacing.

References

  • Singh, B. et al. (2020).[1] Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure. Link

  • BenchChem Technical Support.[2] (2025).[3][4][5] X-ray Crystallographic Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine Derivatives. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Pyridazine as a privileged scaffold).
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: PYRDZN (Pyridazine). Link

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-(2-methylbenzyl)pyridazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly specialized heteroaromatic intermediates requires more than just following a standard safety data sheet (SDS). It requires a fundamental understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly specialized heteroaromatic intermediates requires more than just following a standard safety data sheet (SDS). It requires a fundamental understanding of the molecule's physicochemical properties and how those properties dictate environmental and operational risks.

3-Chloro-6-(2-methylbenzyl)pyridazine is a halogenated nitrogen heterocycle frequently utilized as a building block in drug discovery and agricultural chemistry. Because of its specific structural motifs—an electron-deficient diazine ring, an activated carbon-chlorine bond, and a lipophilic benzyl group—its disposal must be managed with strict adherence to halogenated organic waste protocols to prevent environmental toxicity and ensure regulatory compliance.

This guide provides an authoritative, step-by-step operational framework for the proper segregation, deactivation, and disposal of this compound.

I. Physicochemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. The operational hazards of 3-chloro-6-(2-methylbenzyl)pyridazine are driven by two primary structural features:

  • The Activated C-Cl Bond (Reactivity Hazard): The pyridazine ring is a 1,2-diazine. The two adjacent nitrogen atoms strongly withdraw electron density from the aromatic system, making the carbon at the 3-position highly electrophilic. Consequently, the chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). If disposed of improperly in mixed, unquenched waste streams containing strong nucleophiles (e.g., primary amines, thiols), uncontrolled exothermic reactions can occur.
    
  • The 2-Methylbenzyl Moiety (Environmental Hazard): This bulky, non-polar group imparts significant lipophilicity to the molecule. Structural analogs, such as 3-chloro-6-phenylpyridazine, exhibit high partition coefficients (LogP ~2.5)[1]. This lipophilicity means the compound will readily bioaccumulate in aquatic organisms and biological membranes. It is strictly prohibited from drain disposal.

Under the EPA's Resource Conservation and Recovery Act (RCRA), compounds with carbon-halogen bonds are classified as Halogenated Organic Compounds (HOCs) and are subject to strict land disposal restrictions[2]. They must be routed to high-temperature incineration facilities equipped with acid-gas scrubbers to safely neutralize the hydrogen chloride (HCl) gas generated during combustion[3].

Quantitative Hazard Summary
Property / Hazard ClassificationDescription / ValueOperational Implication
Chemical Class Halogenated HeteroaromaticMust be strictly segregated into Halogenated waste streams.
GHS Classification (Analogous) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]Mandates appropriate PPE: nitrile gloves, safety goggles, and handling inside a fume hood.
Environmental Fate High Lipophilicity / Aquatic ToxinZero-tolerance for drain disposal; requires secondary containment.
RCRA Regulatory Status Halogenated Organic Compound[2]Subject to EPA land disposal restrictions; requires commercial incineration[3].

II. Standard Operating Procedures: Disposal & Segregation

The following step-by-step methodologies ensure that 3-chloro-6-(2-methylbenzyl)pyridazine is deactivated and segregated in a manner that guarantees laboratory safety and environmental compliance.

Protocol A: Liquid Waste Segregation and Quenching

When the compound is used in a reaction matrix, unreacted starting material must be neutralized before long-term waste storage.

  • Reaction Quenching: Ensure that any active

    
     or cross-coupling reaction mixtures containing the pyridazine intermediate are fully quenched. Slowly transfer the reaction mixture into a vigorously stirred flask containing saturated aqueous sodium bicarbonate (
    
    
    
    ) or water to hydrolyze reactive byproducts.
  • Phase Separation: If a biphasic quench is utilized, transfer the mixture to a separatory funnel. Isolate the organic layer, which contains the unreacted 3-chloro-6-(2-methylbenzyl)pyridazine and other organic byproducts.

  • Halogenated Segregation (Critical Step): Transfer the organic layer exclusively to a designated "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste. Mixing streams dilutes the halogen content, complicates the incineration process, and significantly increases institutional disposal costs.

  • Documentation: Affix a hazardous waste tag detailing the exact composition (e.g., "Dichloromethane 80%, 3-Chloro-6-(2-methylbenzyl)pyridazine <5%, Aqueous salts <15%").

Protocol B: Solid Waste & Contaminated Consumables

Solid waste includes pure compound residues, contaminated weighing paper, filter cakes, and silica gel from column chromatography.

  • Collection: Gather all solid residues and contaminated consumables inside a certified chemical fume hood to prevent inhalation of dust particulates[1].

  • Containment: Place the solid waste into a leak-proof, chemically compatible container, such as a high-density polyethylene (HDPE) bucket or a heavy-duty poly-bag.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Toxic/Halogenated Organics."

  • Storage: Store the sealed container in a secondary containment tray within a designated RCRA hazardous waste accumulation area. Keep strictly isolated from strong oxidizing agents.

III. Spill Response and Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination.

  • Isolation & PPE: Isolate the spill area immediately. Personnel must don appropriate PPE, including double nitrile gloves, splash-proof safety goggles, a lab coat, and an N95 respirator if solid dust is present[1].

  • Solid Spill Containment: If the pure solid compound is spilled, do not dry sweep. Gently collect the material using a static-free brush and dustpan, or use wet paper towels (dampened with a compatible solvent like ethanol) to wipe up the powder without generating airborne dust.

  • Liquid Spill Containment: If spilled as a solution, encircle and cover the spill with a universal chemical absorbent pad or an inert absorbent powder (e.g., vermiculite or diatomaceous earth).

  • Decontamination: Transfer all absorbed materials to the solid halogenated waste container. Wash the contaminated surface thoroughly with acetone or ethanol to remove lipophilic residues, and dispose of the solvent washings in the liquid halogenated waste stream.

IV. Waste Management Decision Logic

To streamline laboratory operations, follow this logical workflow for routing waste containing 3-chloro-6-(2-methylbenzyl)pyridazine.

G Start Waste Containing 3-Chloro-6-(2-methylbenzyl)pyridazine Matrix Determine Waste Matrix Start->Matrix Solid Solid Waste (Powder/Silica/Consumables) Matrix->Solid Liquid Liquid Waste (Reaction Mixture/Solvent) Matrix->Liquid Halogenated Segregate into HALOGENATED Organic Waste Solid->Halogenated Quench Quench Reactive Intermediates (e.g., with water/mild base) Liquid->Quench If active reaction Liquid->Halogenated If pure solvent solution Quench->Halogenated Label Label: Toxic, Halogenated, Aquatic Hazard Halogenated->Label Incinerate High-Temperature Incineration (EPA RCRA Compliant) Label->Incinerate

Waste segregation and disposal decision tree for halogenated pyridazine derivatives.

V. References

  • 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem - NIH National Institutes of Health (NIH).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes United States Environmental Protection Agency (EPA).[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR).[Link]

Sources

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